Product packaging for Ethyl 4-fluoro-2-methylbenzoate(Cat. No.:CAS No. 167758-88-5)

Ethyl 4-fluoro-2-methylbenzoate

Cat. No.: B190183
CAS No.: 167758-88-5
M. Wt: 182.19 g/mol
InChI Key: RLCFHMSCTWXLTQ-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methylbenzoate ( 167758-88-5) is a high-purity chemical building block of significant value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C10H11FO2 and a molecular weight of 182.2 g/mol, is a key ester derivative in the family of fluorinated benzoic acids . Its structure, featuring both an ester group and a fluorine atom on the benzene ring, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other advanced organic materials . In laboratory settings, this ester is primarily utilized as a precursor in synthetic pathways. It can be readily hydrolyzed to produce 4-fluoro-2-methylbenzoic acid, a valuable scaffold in medicinal chemistry . Furthermore, the fluorine atom can participate in various reactions, serving as a leaving group in nucleophilic aromatic substitution, allowing researchers to introduce a diverse range of other functional groups to create targeted compound libraries . This makes this compound an essential reagent for chemists developing new compounds in fields such as drug discovery and material science. This product is supplied with a guaranteed purity of 95% or higher and is recommended to be stored sealed in a dry environment at room temperature to ensure stability . Please note: This product is intended for research and development purposes only in a laboratory setting. It is strictly for in vitro (outside of living organisms) use and is not classified as a drug. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B190183 Ethyl 4-fluoro-2-methylbenzoate CAS No. 167758-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCFHMSCTWXLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022760
Record name Ethyl 4-fluoro-2-methyl-benzoate
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Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167758-88-5
Record name Benzoic acid, 4-fluoro-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167758-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-2-methyl-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-fluoro-2-methyl-benzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data for Ethyl 4-fluoro-2-methylbenzoate (CAS No. 167758-88-5) is limited.[1] This guide provides a comprehensive overview of its predicted chemical properties, synthesis, and safety considerations based on data from structurally similar compounds, including its corresponding carboxylic acid and other related esters. All data derived from analogous compounds are clearly indicated.

Introduction

This compound is an aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, suggests its potential as a building block for more complex molecules, including pharmacologically active compounds. The presence of the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a parent molecule, making it a valuable substituent in drug design. This document aims to provide a detailed technical overview of its chemical properties, leveraging data from close structural analogs to build a predictive profile.

Chemical and Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

PropertyValueAnalog CompoundReference
Molecular Formula C10H11FO2--
Molecular Weight 182.19 g/mol --
Boiling Point ~210 °CEthyl 4-fluorobenzoate[2]
Density ~1.15 g/mLEthyl 4-fluorobenzoate[2]
Refractive Index ~1.486Ethyl 4-fluorobenzoate[2]

Synthesis

A direct, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a common synthetic route would involve the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. A plausible synthetic pathway is outlined below.

3.1. Synthesis of 4-fluoro-2-methylbenzoic acid

A patented method describes the synthesis of 4-fluoro-2-methylbenzoic acid starting from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis.[3]

  • Step 1: Friedel-Crafts Acylation: m-Fluorotoluene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) to yield a mixture of ortho and para isomers.[3]

  • Step 2: Hydrolysis: The resulting acyl chloride is then hydrolyzed under basic conditions, followed by acidification to produce 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid.[3]

  • Step 3: Isomer Separation: The target isomer, 4-fluoro-2-methylbenzoic acid, is separated by recrystallization.[3]

3.2. Esterification to this compound

The synthesized 4-fluoro-2-methylbenzoic acid can be esterified to the final product using standard methods, such as Fischer esterification.

  • Protocol: 4-fluoro-2-methylbenzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is driven to completion by removing the water formed, typically using a Dean-Stark apparatus. The crude product is then purified by distillation or chromatography.

G Figure 1: Proposed Synthesis of this compound cluster_0 Synthesis of 4-fluoro-2-methylbenzoic acid cluster_1 Esterification A m-Fluorotoluene + Trichloroacetyl chloride B Friedel-Crafts Acylation (AlCl3 catalyst) A->B Reactants C Mixture of Acyl Chloride Isomers B->C D Hydrolysis (NaOH, then HCl) C->D E Mixture of Carboxylic Acid Isomers D->E F Recrystallization E->F G 4-fluoro-2-methylbenzoic acid F->G Purified Product I Fischer Esterification G->I H Ethanol + H2SO4 H->I J This compound I->J

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is readily available. The following tables present data for analogous compounds to provide an expected spectral profile.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

Table 2: Predicted ¹H NMR Data for this compound based on Analogs

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentAnalog CompoundReference
~1.3-1.4Triplet3H-CH₃ (ethyl)Ethyl 2-methylbenzoate[4]
~2.5Singlet3H-CH₃ (aromatic)Ethyl 2-methylbenzoate[4]
~4.3-4.4Quartet2H-CH₂- (ethyl)Ethyl 2-methylbenzoate[4]
~7.0-7.9Multiplet3HAromatic ProtonsEthyl 2-methylbenzoate[4]

4.2. ¹³C NMR Spectroscopy

The carbon NMR would show distinct signals for the carbonyl carbon, aromatic carbons, and the ethyl group carbons.

Table 3: Predicted ¹³C NMR Data for this compound based on Analogs

Chemical Shift (δ) ppmAssignmentAnalog CompoundReference
~14-CH₃ (ethyl)Ethyl benzoate[5]
~21-CH₃ (aromatic)Ethyl 4-methylbenzoate[5]
~60-CH₂- (ethyl)Ethyl benzoate[5]
~128-145Aromatic CarbonsEthyl 4-methylbenzoate[5]
~167C=O (ester)Ethyl 4-methylbenzoate[5]

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl group and C-F bond.

Table 4: Predicted IR Spectroscopy Data for this compound based on Analogs

Wavenumber (cm⁻¹)Functional GroupAnalog CompoundReference
~1720C=O Stretch (Ester)Ethyl benzoate[6]
~1600, ~1500C=C Stretch (Aromatic)Ethyl benzoate[6]
~1270C-O Stretch (Ester)Ethyl benzoate[6]
~1100-1250C-F Stretch--

4.4. Mass Spectrometry

The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound based on Analogs

m/zFragmentAnalog CompoundReference
182[M]⁺--
153[M - C₂H₅]⁺Ethyl 4-fluorobenzoate[7]
137[M - OC₂H₅]⁺Ethyl 4-fluorobenzoate[7]
109[FC₆H₄CO]⁺Ethyl 4-fluorobenzoate[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the SDS for the analogous Mthis compound, the compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[8] Nevertheless, standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

G Figure 2: Laboratory Safety Workflow A Start: Chemical Handling B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Avoid Inhalation, Ingestion, and Skin Contact C->D E In Case of Exposure? D->E F Follow First-Aid Measures (Rinse Skin/Eyes, Move to Fresh Air) E->F Yes G Store in a Tightly Closed Container in a Cool, Dry Place E->G No F->G H End: Safe Handling Complete G->H

Caption: General laboratory safety workflow for handling chemical reagents.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structural motifs are common in medicinal chemistry. Fluorinated benzoic acid derivatives are precursors to a variety of bioactive molecules. For instance, similar structures are used in the synthesis of inhibitors for enzymes like D-amino acid oxidase and Hsp90.[10] The title compound serves as a valuable intermediate for introducing a fluorinated and methylated phenyl group into larger molecules, potentially enhancing their therapeutic properties.

Conclusion

This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. Although direct experimental data is scarce, a robust profile can be constructed by analyzing its structural analogs. This guide provides a foundational understanding of its properties, synthesis, and handling, which can aid researchers and drug development professionals in its application. Further experimental validation of these predicted properties is warranted.

References

Elucidation of the Molecular Structure of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Ethyl 4-fluoro-2-methylbenzoate, a key intermediate in various synthetic pathways. This document details the synthesis, and structural characterization using a combination of spectroscopic techniques. All quantitative data is presented in structured tables, and experimental protocols are described in detail.

Synthesis of this compound

This compound is synthesized via the Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, 4-fluoro-2-methylbenzoic acid is dissolved in an excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

  • The residue is then dissolved in an organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by column chromatography or distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_workup Work-up 4-fluoro-2-methylbenzoic_acid 4-fluoro-2-methylbenzoic acid Reaction Fischer Esterification (Reflux) 4-fluoro-2-methylbenzoic_acid->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 H2SO4 (catalyst) H2SO4->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography/Distillation) Evaporation->Purification Product This compound Purification->Product

Spectroscopic Data and Structural Elucidation

Due to the absence of publicly available experimental spectra for this compound, this guide utilizes predicted spectroscopic data for the purpose of structural elucidation. These predictions are based on established algorithms and comparison with structurally similar compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides key information about the number and connectivity of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85dd1HH-6
~6.95dd1HH-5
~6.85dd1HH-3
4.35q2H-OCH₂CH₃
2.50s3HAr-CH₃
1.38t3H-OCH₂CH₃

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ) ppmAssignment
~166.5C=O
~163.0 (d, J ≈ 250 Hz)C-4
~141.0C-2
~132.5 (d, J ≈ 9 Hz)C-6
~125.0C-1
~116.0 (d, J ≈ 21 Hz)C-5
~113.0 (d, J ≈ 25 Hz)C-3
~61.0-OCH₂CH₃
~21.0Ar-CH₃
~14.0-OCH₂CH₃

Disclaimer: These are predicted values and may differ from experimental results. 'd' denotes a doublet due to C-F coupling.

Predicted Infrared (IR) Spectral Data

The IR spectrum indicates the presence of specific functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2900MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1610, 1580MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch

Disclaimer: These are predicted values and may differ from experimental results.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zRelative IntensityAssignment
182High[M]⁺ (Molecular Ion)
153Medium[M - C₂H₅]⁺
137High[M - OC₂H₅]⁺
109Medium[M - COOC₂H₅]⁺

Disclaimer: These are predicted values and may differ from experimental results.

Logic of Structure Elucidation

The elucidation of the structure of this compound is a logical process of integrating the information obtained from various spectroscopic techniques.

Elucidation_Logic cluster_hypothesis Hypothesis Generation & Refinement MS Mass Spectrometry (m/z = 182) => Molecular Formula: C10H11FO2 Structure_Hypothesis Initial Structural Hypothesis MS->Structure_Hypothesis Provides Molecular Formula IR Infrared Spectroscopy (~1720 cm-1, ~1250 cm-1, ~1100 cm-1) => Functional Groups: Ester, C-F IR->Structure_Hypothesis Identifies Functional Groups 13C_NMR 13C NMR (~166.5, ~163.0, ~61.0, ~21.0, ~14.0 ppm) => Carbon Skeleton: Carbonyl, Aromatic C-F, OCH2, Ar-CH3, CH3 13C_NMR->Structure_Hypothesis Confirms Carbon Framework 1H_NMR 1H NMR (Aromatic signals, Quartet, Singlet, Triplet) => Proton Environment & Connectivity 1H_NMR->Structure_Hypothesis Determines Proton Arrangement Structure Final Structure: This compound 2D_NMR_Correlation 2D NMR (COSY, HSQC, HMBC) (Hypothetical) => Confirms Connectivity Structure_Hypothesis->2D_NMR_Correlation Refined by 2D_NMR_Correlation->Structure

The molecular formula is determined from the molecular ion peak in the mass spectrum. The presence of an ester and a C-F bond is confirmed by the characteristic absorptions in the IR spectrum. The ¹³C NMR spectrum indicates the presence of ten distinct carbon atoms, including a carbonyl carbon, six aromatic carbons (one of which is coupled to fluorine), and the carbons of the ethyl and methyl groups. The ¹H NMR spectrum, with its distinct aromatic signals, a quartet for the methylene protons, a singlet for the methyl protons, and a triplet for the terminal methyl protons of the ethyl group, allows for the precise placement of these groups on the aromatic ring. The coupling patterns in the aromatic region are crucial for determining the substitution pattern.

Conclusion

The combined application of synthetic chemistry and spectroscopic analysis provides a robust framework for the structural elucidation of this compound. While this guide utilizes predicted data in the absence of experimental spectra, the outlined methodologies and logical workflow serve as a comprehensive template for the characterization of this and other novel organic compounds. For definitive structural confirmation, the acquisition and analysis of experimental spectroscopic data are essential.

Spectroscopic Data of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-fluoro-2-methylbenzoate. Due to the limited availability of experimentally-derived spectra for this specific compound, this document presents a detailed analysis of closely related analogs to predict its spectroscopic characteristics. This guide also includes standardized experimental protocols for acquiring such data and a generalized workflow for the spectroscopic analysis of chemical compounds.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, providing a reliable estimation for experimental planning and data interpretation.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85dd (J ≈ 8.4, 6.0 Hz)1HAr-H (H6)
~6.95m2HAr-H (H3, H5)
4.35q (J ≈ 7.1 Hz)2H-OCH₂CH₃
2.50s3HAr-CH₃
1.38t (J ≈ 7.1 Hz)3H-OCH₂CH₃
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~166.0C=O
~163.5 (d, ¹JCF ≈ 250 Hz)C4-F
~142.0C2-CH₃
~132.0 (d, ³JCF ≈ 9 Hz)C6
~126.0 (d)C1
~116.5 (d, ²JCF ≈ 21 Hz)C5
~113.0 (d, ²JCF ≈ 21 Hz)C3
~61.0-OCH₂CH₃
~21.0Ar-CH₃
~14.0-OCH₂CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1610, 1580MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1150StrongC-F stretch
Predicted Mass Spectrometry (EI-MS) Data
m/zRelative IntensityAssignment
182Moderate[M]⁺ (Molecular Ion)
153High[M - C₂H₅]⁺
137High[M - OC₂H₅]⁺
109Moderate[M - COOC₂H₅]⁺

Spectroscopic Data of Analogous Compounds

The following tables present the experimental spectroscopic data for compounds structurally related to this compound, which were used to inform the predictions above.

Ethyl 2-methylbenzoate
¹H NMR (400 MHz, CDCl₃)δ 7.91 (d, J=8.0 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.21 (t, J=7.6 Hz, 2H), 4.36 (q, J=7.3 Hz, 2H), 2.58 (s, 3H), 1.38 (t, J=7.1 Hz, 3H)[1]
Ethyl 4-methylbenzoate
¹H NMR (200 MHz, CDCl₃)δ 7.96 (d, J=8.0 Hz, 2H), 7.26 (d, J=8.4 Hz, 2H), 4.42 – 4.32 (m, 2H), 2.41(s, 3H), 1.43 – 1.36 (m, 3H)[2]
¹³C NMR (50 MHz, CDCl₃)167.2, 143.5, 129.1, 127.5, 60.2, 21.6, 14.1[2]
Ethyl 4-fluorobenzoate
¹H NMRData available, but specific shifts not provided in the search results.
Mass Spectrum (EI)Major fragments can be found in the NIST WebBook.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is free of any particulate matter.

  • ¹H NMR Acquisition :

    • Place the NMR tube in the spectrometer.

    • Lock and shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use the same sample as for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds and a larger number of scans are common.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample, place a small drop of the compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Data Acquisition :

    • Place a second salt plate on top of the first to create a thin film of the liquid.

    • Mount the plates in the spectrometer's sample holder.

    • Record a background spectrum of the empty instrument.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, often via direct injection or through a gas chromatograph (GC) inlet.

  • Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : A detector records the abundance of each fragment, generating a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Compound Synthesis & Purification NMR_Prep Prepare NMR Sample (in deuterated solvent) Prep->NMR_Prep Dissolve IR_MS_Prep Prepare Neat Sample Prep->IR_MS_Prep Aliquot NMR 1H & 13C NMR Spectroscopy NMR_Prep->NMR IR FT-IR Spectroscopy IR_MS_Prep->IR MS Mass Spectrometry (EI-MS) IR_MS_Prep->MS NMR_Analysis Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Analysis IR_Analysis Identify Functional Groups IR->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

Technical Guide: Physical Characteristics of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-2-methylbenzoate is an organic compound with the chemical formula C₁₀H₁₁FO₂. As a fluorinated aromatic ester, it holds potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the molecule's physical, chemical, and biological properties. This technical guide provides a summary of the available physical characteristics of this compound, along with general experimental protocols for their determination.

Core Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol [1][2]
Boiling Point 206.4 ± 20.0 °C
Density 1.1 ± 0.1 g/cm³
Melting Point Not available
Refractive Index Not available
CAS Number 167758-88-5[1][2]

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of liquid esters like this compound are outlined below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (Bunsen burner or heating mantle)

  • Liquid paraffin or mineral oil

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level just above the side arm.

  • The thermometer and test tube assembly are immersed in the Thiele tube, with the rubber band or attachment above the oil level.

  • The side arm of the Thiele tube is gently heated. This design promotes convection currents that ensure uniform heating of the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using various methods, with the pycnometer method being highly accurate.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, wiped dry, and its mass is accurately weighed (m₂).

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., distilled water). Its mass is then weighed (m₃).

  • The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. For liquids, it is commonly measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

  • A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.

  • The two prisms are closed and locked together.

  • Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature (e.g., 20°C).

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The dispersion correction knob is adjusted to eliminate any color fringe at the borderline between the light and dark fields.

  • The main adjustment knob is turned until the borderline between the light and dark fields is sharp and coincides with the center of the crosshairs.

  • The refractive index is then read directly from the instrument's scale.

Spectroscopic Data

At the time of this report, specific ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound (CAS 167758-88-5) are not publicly available. However, general protocols for obtaining such spectra for liquid esters are provided below.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.

Protocol for ¹H and ¹³C NMR of a Liquid Ester:

  • Sample Preparation: Approximately 5-10 mg of the liquid ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans is adjusted to obtain a good signal-to-noise ratio.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for IR Spectroscopy of a Liquid Ester:

  • Sample Preparation (Neat Liquid): A drop of the liquid ester is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: The salt plates are placed in the sample holder of the IR spectrometer.

  • Acquisition: A background spectrum (of the empty salt plates) is first recorded. Then, the spectrum of the sample is recorded. The instrument automatically subtracts the background spectrum.

  • Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For an ester, characteristic peaks include a strong C=O stretch (typically around 1735-1750 cm⁻¹) and C-O stretches.

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are interconnected and are determined by its molecular structure. The following diagram illustrates these relationships.

G Interrelation of Physical Properties Structure Molecular Structure (C10H11FO2) MW Molecular Weight (182.19 g/mol) Structure->MW Determines IMFs Intermolecular Forces (Dipole-Dipole, London Dispersion) Structure->IMFs Influences Density Density (1.1 ± 0.1 g/cm³) Structure->Density Determines Packing Efficiency RI Refractive Index (Not Available) Structure->RI Influences Light Interaction MW->IMFs Contributes to BP Boiling Point (206.4 ± 20.0 °C) IMFs->BP Primary Determinant MP Melting Point (Not Available) IMFs->MP Primary Determinant

Caption: Logical flow from molecular structure to key physical properties.

References

Solubility Profile of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 4-fluoro-2-methylbenzoate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust qualitative assessment based on the principles of chemical solubility and available data for structurally analogous compounds. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound and presents a logical workflow for its synthesis.

Introduction to this compound

This compound is a substituted aromatic ester of interest in medicinal chemistry and drug development. Its molecular structure, featuring a fluorine atom and a methyl group on the benzene ring, influences its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, and formulation. Understanding its behavior in various organic solvents is paramount for its effective application in research and development.

Predicted Solubility in Organic Solvents

Based on the general principle that "like dissolves like," the solubility of this compound in various organic solvents can be predicted. As an ester with a significant non-polar aromatic component, it is expected to be more soluble in organic solvents than in polar solvents like water. The presence of the fluorine atom can slightly increase polarity, but the overall character of the molecule remains largely non-polar.

Below is a table summarizing the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is based on the known solubility of similar esters, such as ethyl benzoate and methyl 2-bromo-4-fluorobenzoate, which are generally soluble in alcohols, ethers, and other organic solvents, but have low solubility in water.[1][2][3][4]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe ester can engage in hydrogen bonding with the hydroxyl group of the alcohol, and the overall polarity is compatible.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are effective solvents for a wide range of organic compounds, and their polarity is suitable for dissolving this ester.
Halogenated Solvents Dichloromethane, ChloroformHighThese solvents are capable of dissolving a wide array of organic compounds due to their polarity and ability to form weak interactions.
Aromatic Hydrocarbons Toluene, BenzeneHighThe aromatic ring of the ester will have favorable pi-pi stacking interactions with aromatic solvents.
Ketones Acetone, Methyl Ethyl KetoneHighThe polarity of ketones is well-suited for dissolving esters.
Esters Ethyl acetateHighAs a like-for-like solvent, ethyl acetate is expected to be an excellent solvent.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents have high solvating power for a broad range of organic molecules.
Non-polar Hydrocarbons Hexane, CyclohexaneModerate to LowThe polarity of the ester group may limit solubility in highly non-polar solvents.
Water Very LowThe large non-polar organic structure of the molecule will lead to poor solubility in water.[2][3]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation (using a vortex mixer or magnetic stirrer). This ensures that the solution reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe.

    • Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the boiling point of the solute and above that of the solvent.

    • Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or molarity.

    • Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)

    • Solubility (mg/mL) = (Mass of dissolved solute in mg / Volume of solvent in mL)

The following diagram illustrates the experimental workflow for determining solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Seal vial and place in constant temperature bath prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 samp1 Allow undissolved solid to settle prep3->samp1 samp2 Withdraw known volume of supernatant samp1->samp2 samp3 Filter through syringe filter into a pre-weighed vial samp2->samp3 ana1 Weigh the vial with the filtered solution samp3->ana1 ana2 Evaporate the solvent in an oven ana1->ana2 ana3 Cool and weigh the vial with the dried solute ana2->ana3 calc1 Calculate the mass of the dissolved solute ana3->calc1 calc2 Determine solubility in desired units (e.g., g/L) calc1->calc2

Caption: Workflow for determining the solubility of a solid in a solvent.

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This is a common and effective method for the preparation of esters.[5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 4-fluoro-2-methylbenzoic acid reaction Reflux the mixture reactant1->reaction reactant2 Ethanol (excess) reactant2->reaction catalyst Sulfuric Acid (catalyst) catalyst->reaction workup1 Cool the reaction mixture reaction->workup1 workup2 Neutralize with a weak base (e.g., NaHCO3 solution) workup1->workup2 workup3 Extract with an organic solvent (e.g., diethyl ether) workup2->workup3 workup4 Wash the organic layer with brine workup3->workup4 workup5 Dry the organic layer (e.g., with Na2SO4) workup4->workup5 purification1 Remove the solvent by rotary evaporation workup5->purification1 purification2 Purify by column chromatography or distillation purification1->purification2 product This compound purification2->product

References

An In-depth Technical Guide to Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and experimental protocols related to Ethyl 4-fluoro-2-methylbenzoate, a key intermediate in various chemical syntheses.

Core Chemical Properties

This compound is a substituted aromatic ester. Its physical and chemical data are summarized below.

PropertyValue
Molecular Weight 182.19 g/mol
Molecular Formula C₁₀H₁₁FO₂
CAS Number 167758-88-5
Boiling Point 226.2 ± 20.0 °C (Predicted)[1]
Density 1.108 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved in a two-stage process. First, the precursor acid, 4-fluoro-2-methylbenzoic acid, is synthesized. This is followed by a Fischer esterification to yield the final ethyl ester product.

Synthesis_Workflow A m-Fluorotoluene + Trichloroacetyl Chloride B Friedel-Crafts Acylation (AlCl₃ catalyst) A->B Reactants C Acylation Intermediate B->C Forms D Alkaline Hydrolysis & Acidification C->D Processed via E 4-Fluoro-2-methylbenzoic Acid D->E Yields Precursor G Fischer Esterification (Reflux) E->G F Ethanol + Sulfuric Acid (H₂SO₄) F->G Reagents H This compound G->H Yields Final Product

Fig. 1: Synthesis workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-fluoro-2-methylbenzoic Acid

This protocol is adapted from a method for synthesizing the parent carboxylic acid, which involves a Friedel-Crafts acylation followed by hydrolysis.[2]

  • Materials and Reagents:

    • m-Fluorotoluene

    • Trichloroacetyl chloride

    • Anhydrous aluminum trichloride (AlCl₃)

    • Sodium hydroxide (NaOH) solution (30%)

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Dichloromethane

  • Procedure:

    • Acylation: In a suitable reaction vessel, dissolve m-fluorotoluene and trichloroacetyl chloride in a solvent like dichloromethane. Under an inert atmosphere, gradually add anhydrous aluminum trichloride as a catalyst. This Friedel-Crafts acylation reaction produces an intermediate ketone.

    • Hydrolysis: To the resulting organic phase containing the ketone intermediate, add a 30% aqueous solution of sodium hydroxide and stir vigorously for one hour.[2]

    • Acidification: Adjust the pH of the mixture to 3-4 using concentrated hydrochloric acid. Allow the layers to separate and remove the aqueous phase.

    • Purification: Wash the organic layer with water and then remove the solvent by distillation under normal pressure to obtain the crude product. The crude 4-fluoro-2-methylbenzoic acid can be further purified by recrystallization from toluene to yield the target product with high purity.[2]

Stage 2: Fischer Esterification to this compound

This is a standard acid-catalyzed esterification protocol.

  • Materials and Reagents:

    • 4-fluoro-2-methylbenzoic acid (from Stage 1)

    • Absolute Ethanol (C₂H₅OH)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid in an excess of absolute ethanol.

    • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution.

    • Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then a brine solution.

    • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The final product can be purified by column chromatography or vacuum distillation.

References

Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-fluoro-2-methylbenzoate, a key intermediate in various synthetic pathways. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and development settings. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Physicochemical Properties and Stability Profile

This compound is an aromatic ester. The stability of this compound is primarily influenced by environmental factors such as temperature, humidity, and light. While specific, publicly available quantitative stability data for this compound is limited, general principles of chemical stability for aromatic esters suggest susceptibility to hydrolysis and potential photodegradation.

Table 1: Illustrative Stability Data for this compound

The following table presents a hypothetical summary of stability data based on general principles for similar chemical entities. This data should be considered illustrative and serves as a template for recording results from in-house stability studies.

Storage ConditionTime PointAssay (%)Total Degradants (%)Appearance
Long-Term
2-8°C0 Months99.8<0.1Colorless liquid
6 Months99.70.1No change
12 Months99.50.2No change
24 Months99.20.4No change
Accelerated
25°C / 60% RH0 Months99.8<0.1Colorless liquid
3 Months99.10.5No change
6 Months98.50.9No change
Stress Conditions
40°C / 75% RH1 Month97.22.1Slight yellow tint
Photostability (ICH Q1B)1.2 million lux hours98.90.7No change
Acidic Hydrolysis (0.1N HCl, 60°C)24 hours92.56.8Significant changes
Basic Hydrolysis (0.1N NaOH, 25°C)24 hours85.114.2Significant changes
Oxidative (3% H₂O₂, 25°C)24 hours99.50.2No change

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a comprehensive stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) is recommended to ensure separation of the parent compound from potential degradants.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (to be determined by UV-Vis spectrophotometry).

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at room temperature for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Long-Term and Accelerated Stability Studies

Protocol:

  • Sample Preparation: Aliquot the this compound into appropriate, inert containers (e.g., amber glass vials with Teflon-lined caps).

  • Storage Conditions: Place the samples in stability chambers set to the desired conditions.

    • Long-Term: 2-8°C.

    • Accelerated: 25°C / 60% Relative Humidity (RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Assess the assay of the active ingredient, the formation of any degradation products, and any changes in physical appearance.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Method Development cluster_1 Stability Study Execution cluster_2 Data Analysis and Reporting MD_Start Select Analytical Technique (e.g., HPLC) MD_Forced Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) MD_Start->MD_Forced MD_Validate Validate Method (ICH Guidelines) MD_Forced->MD_Validate SS_Prep Prepare and Store Samples MD_Validate->SS_Prep Method Ready SS_Pull Pull Samples at Time Points SS_Prep->SS_Pull SS_Analyze Analyze Samples using Validated Method SS_Pull->SS_Analyze DA_Evaluate Evaluate Assay and Degradation Products SS_Analyze->DA_Evaluate Generate Data DA_ShelfLife Determine Shelf Life and Storage Conditions DA_Evaluate->DA_ShelfLife DA_Report Generate Stability Report DA_ShelfLife->DA_Report

Caption: A logical workflow for the development and execution of a stability testing program.

Potential Degradation Pathway: Hydrolysis

Hydrolysis_Pathway cluster_Main Hydrolysis of this compound cluster_Products Degradation Products Reactant This compound Products + H₂O Reactant->Products Product1 4-fluoro-2-methylbenzoic acid Products->Product1 Acid or Base Catalyzed Product2 Ethanol

Caption: Potential hydrolytic degradation pathway of this compound.

Recommended Storage and Handling

Based on the general properties of aromatic esters and the limited available information, the following storage and handling guidelines are recommended to ensure the long-term stability of this compound:

  • Short-Term Storage (1-2 weeks): For immediate use, storage at -4°C is a possibility.

  • Long-Term Storage: For extended periods, it is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Storage at 2-8°C is recommended to minimize the rate of potential degradation.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential oxidative degradation.

  • Handling: Handle the compound in a well-ventilated area. Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can accelerate degradation.

Conclusion

While specific, peer-reviewed stability data for this compound is not widely published, a proactive approach to stability assessment based on established principles for aromatic esters is crucial for its effective use in research and development. This guide provides a framework for establishing appropriate storage conditions and for designing and implementing a robust stability testing program. It is strongly recommended that researchers perform in-house stability studies under their specific laboratory and storage conditions to ensure the quality and integrity of this important chemical intermediate.

In-Depth Technical Guide: Safety and Handling of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 4-fluoro-2-methylbenzoate (CAS No. 167758-88-5), a key intermediate in various chemical syntheses. The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic ester. While comprehensive, verified physical property data is limited, the following information has been compiled from available sources.

PropertyValueSource
CAS Number 167758-88-5[1][2][3]
Molecular Formula C₁₀H₁₁FO₂[2]
Molecular Weight 182.19 g/mol [2]
Boiling Point 206.4 ± 20.0 °C at 760 mmHg

Hazard Identification and GHS Classification

Based on available data, this compound is classified with the following hazards:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH303: May be harmful if swallowed
Acute Toxicity, DermalH313: May be harmful in contact with skin
Acute Toxicity, InhalationH333: May be harmful if inhaled

Signal Word: Warning[3]

Pictogram: No pictogram is assigned based on the current GHS classification.

First-Aid Measures

Effective and immediate first-aid is crucial in the event of exposure. The following are recommended procedures:

Exposure RouteFirst-Aid Protocol
Inhalation If inhaled, move the person into fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution. If eye irritation persists, get medical advice/attention.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage

Proper handling and storage are essential to minimize risk. The following protocols should be strictly adhered to.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be required.

Safe Handling Procedures
  • Wash hands thoroughly after handling.[3]

  • Wear appropriate personal protective equipment.[3]

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Recommended storage is at -4°C for short periods (1-2 weeks) and -20°C for longer periods (1-2 years).[3]

Accidental Release Measures

In the event of a spill or release, the following steps should be taken:

  • Evacuate the area.

  • Ventilate the area of the spill.

  • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the affected area thoroughly.

  • Do not allow the material to enter drains or waterways.

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Prepare_Workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) Don_PPE->Prepare_Workspace Weigh_Transfer Weigh and Transfer Compound Prepare_Workspace->Weigh_Transfer Reaction_Setup Set up Reaction or Procedure Weigh_Transfer->Reaction_Setup Quench_Reaction Quench Reaction (if applicable) Reaction_Setup->Quench_Reaction Waste_Segregation Segregate Waste into Labeled Containers Quench_Reaction->Waste_Segregation Decontaminate Decontaminate Glassware and Surfaces Waste_Segregation->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General laboratory workflow for handling this compound.

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety precautions, from hazard recognition to risk mitigation.

G Hazard_ID Hazard Identification (H303, H313, H333) Risk_Assessment Risk Assessment Hazard_ID->Risk_Assessment Emergency_Response Emergency Response (First Aid, Spill Kit) Hazard_ID->Emergency_Response Engineering_Controls Engineering Controls (Fume Hood) Risk_Assessment->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training) Risk_Assessment->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles) Risk_Assessment->PPE

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using and follow all applicable safety regulations and institutional protocols.

References

The Discovery and Synthetic History of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-fluoro-2-methylbenzoate, a fluorinated aromatic ester, serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis from commercially available precursors. Key experimental protocols are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This compound is a key building block that incorporates a fluorine atom on a benzoate scaffold, making it a valuable precursor for the synthesis of a variety of bioactive compounds. While the specific discovery of this compound is not well-documented in seminal publications, its history is intrinsically linked to the broader development of fluorinated intermediates for the life sciences.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor carboxylic acid, 4-fluoro-2-methylbenzoic acid, followed by its esterification with ethanol.

Synthesis of 4-fluoro-2-methylbenzoic acid

A common and industrially applicable method for the synthesis of 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[1]

Reaction Pathway for the Synthesis of 4-fluoro-2-methylbenzoic acid

G m_fluorotoluene m-Fluorotoluene intermediate_ketone 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone (and ortho isomer) m_fluorotoluene->intermediate_ketone Friedel-Crafts Acylation trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->intermediate_ketone final_acid 4-Fluoro-2-methylbenzoic Acid intermediate_ketone->final_acid Hydrolysis hydrolysis NaOH, H₂O then HCl hydrolysis->final_acid lewis_acid AlCl₃ (Lewis Acid) lewis_acid->intermediate_ketone

Caption: Synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene.

Experimental Protocol: Synthesis of 4-fluoro-2-methylbenzoic acid [1]

  • Friedel-Crafts Acylation: To a solution of m-fluorotoluene in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as anhydrous aluminum chloride is added at a reduced temperature (typically 0-10°C). Trichloroacetyl chloride is then added dropwise, maintaining the temperature. The reaction is monitored until completion.

  • Hydrolysis: The reaction mixture containing the intermediate ketone is then subjected to alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide.

  • Acidification and Isolation: Following hydrolysis, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The crude product is then collected by filtration and can be purified by recrystallization from an appropriate solvent.

Table 1: Quantitative Data for the Synthesis of 4-fluoro-2-methylbenzoic acid

ParameterValueReference
Starting Materialm-Fluorotoluene[1]
ReagentsTrichloroacetyl chloride, Anhydrous aluminum chloride, Sodium hydroxide, Hydrochloric acid[1]
SolventDichloromethane[1]
Reaction Temperature0-10°C (Acylation)[1]
PurificationRecrystallization[1]
Esterification of 4-fluoro-2-methylbenzoic acid

The conversion of 4-fluoro-2-methylbenzoic acid to its ethyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol.

General Reaction for Fischer Esterification

G carboxylic_acid 4-Fluoro-2-methylbenzoic Acid final_ester This compound carboxylic_acid->final_ester ethanol Ethanol ethanol->final_ester acid_catalyst H₂SO₄ (catalyst) acid_catalyst->final_ester Fischer Esterification water Water final_ester->water +

Caption: Fischer esterification of 4-fluoro-2-methylbenzoic acid.

Representative Experimental Protocol: Fischer Esterification

  • Reaction Setup: 4-fluoro-2-methylbenzoic acid is dissolved in a large excess of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated to yield the crude ester, which can be further purified by vacuum distillation or column chromatography.

Table 2: Typical Reagents and Conditions for Fischer Esterification

ParameterValue/Condition
Substrate4-fluoro-2-methylbenzoic acid
ReagentEthanol (in excess)
CatalystConcentrated Sulfuric Acid
Reaction TemperatureReflux
Work-upExtraction with NaHCO₃(aq)
PurificationVacuum distillation or Column Chromatography

Physicochemical and Spectroscopic Data

Characterization data for this compound is crucial for its identification and quality control. While a complete dataset is not available in the public domain, data for analogous compounds can provide an estimation of the expected spectral features.

Table 3: Physicochemical and Spectroscopic Data of Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Ethyl 4-fluorobenzoate C₉H₉FO₂168.172108.05 (dd, 2H), 7.10 (t, 2H), 4.38 (q, 2H), 1.39 (t, 3H)165.7, 165.6 (d), 132.1 (d), 126.5 (d), 115.5 (d), 61.1, 14.3
Ethyl 2-methylbenzoate C₁₀H₁₂O₂164.20211-2137.91 (d, 1H), 7.38 (t, 1H), 7.23 (m, 2H), 4.35 (q, 2H), 2.59 (s, 3H), 1.39 (t, 3H)167.5, 140.2, 131.5, 130.8, 129.8, 125.7, 60.6, 21.7, 14.2
Ethyl 4-methylbenzoate C₁₀H₁₂O₂164.202177.93 (d, 2H), 7.22 (d, 2H), 4.36 (q, 2H), 2.40 (s, 3H), 1.39 (t, 3H)166.7, 143.4, 129.6, 129.0, 127.8, 60.7, 21.6, 14.3

Note: The NMR data provided is for similar compounds and should be used as a reference. Actual chemical shifts for this compound may vary.

Applications in Drug Discovery and Development

Fluorinated benzoic acid derivatives are important intermediates in the synthesis of various pharmaceuticals. This compound has been cited in patent literature as a building block in the synthesis of complex molecules for potential therapeutic applications.

One example is its use in the synthesis of nicotinamide derivatives that have been investigated as potential kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Logical Workflow for the Application of this compound in Drug Synthesis

G start This compound step1 Reaction with Nicotinic Acid Derivative start->step1 intermediate Nicotinamide Intermediate step1->intermediate step2 Further Functionalization intermediate->step2 api Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) step2->api

Caption: Use of this compound in API synthesis.

The presence of the fluorine atom in the 4-position can block metabolic oxidation at that site, a common strategy to improve the pharmacokinetic profile of a drug. The methyl group at the 2-position provides steric hindrance that can influence the conformation of the molecule and its binding to the target protein.

Conclusion

This compound, while not a widely known compound in its own right, represents an important class of fluorinated building blocks for the pharmaceutical industry. Its synthesis, achievable through established chemical transformations, provides access to a versatile intermediate. The strategic placement of the fluoro and methyl groups on the benzoate ring offers medicinal chemists a valuable tool for designing novel therapeutic agents with potentially improved pharmacological properties. Further exploration of its utility in the synthesis of diverse molecular scaffolds is likely to continue to be an active area of research in drug discovery.

References

Methodological & Application

synthesis of "Ethyl 4-fluoro-2-methylbenzoate" from 4-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 4-fluoro-2-methylbenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of 4-fluoro-2-methylbenzoic acid using ethanol in the presence of a strong acid catalyst. The described method is a robust, straightforward, and scalable procedure suitable for typical laboratory settings. This protocol includes a step-by-step experimental procedure, data summary, and a visual workflow to ensure successful execution and reproducibility.

Reaction Scheme

The synthesis proceeds via a classic Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the reaction towards the product, a large excess of the alcohol (ethanol) is used, shifting the chemical equilibrium according to Le Chatelier's principle.[1]

Chemical reaction scheme for the synthesis of this compound.

Caption: Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol, catalyzed by sulfuric acid.

Compound and Reaction Data

The properties of the key compounds and a summary of the reaction parameters are provided below for easy reference.

Table 1: Key Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-fluoro-2-methylbenzoic acidC₈H₇FO₂154.14White to off-white solid1978-29-6
Ethanol (Anhydrous)C₂H₆O46.07Colorless liquid64-17-5
Sulfuric Acid (Conc.)H₂SO₄98.08Colorless, oily liquid7664-93-9
This compoundC₁₀H₁₁FO₂182.19Colorless to pale yellow oil393309-96-7

Table 2: Summary of Reaction Parameters and Expected Results

ParameterValue / DescriptionNotes
Reactants 4-fluoro-2-methylbenzoic acid, Anhydrous EthanolEthanol serves as both reactant and solvent.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A catalytic amount is sufficient.[2]
Reaction Temperature Reflux (approx. 78 °C)The reaction is heated to the boiling point of ethanol.
Reaction Time 6 - 16 hoursMonitor progress using Thin Layer Chromatography (TLC).[3][4][5]
Work-up Aqueous extractionInvolves washing with water and sodium bicarbonate solution.[2]
Purification Column Chromatography or DistillationTo remove unreacted starting material and byproducts.
Expected Yield 75 - 90%Yields can vary based on reaction scale and purity of reagents.[3]

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

3.1 Materials and Equipment

  • 4-fluoro-2-methylbenzoic acid (1.54 g, 10.0 mmol)

  • Anhydrous Ethanol (30 mL, approx. 514 mmol)

  • Concentrated Sulfuric Acid (0.3 mL, approx. 5.6 mmol)

  • Ethyl acetate (100 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)

  • Brine (saturated aqueous NaCl solution) (30 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (chromatography column or distillation apparatus)

3.2 Reaction Procedure

  • Setup: Add 4-fluoro-2-methylbenzoic acid (1.54 g) and a magnetic stir bar to a 100 mL round-bottom flask.

  • Reagent Addition: Add anhydrous ethanol (30 mL) to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (0.3 mL) dropwise.

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle.[4]

  • Monitoring: Allow the reaction to proceed for 6-16 hours. The progress can be monitored by TLC, comparing the reaction mixture to a spot of the starting material.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

3.3 Work-up and Purification

  • Quenching: Pour the cooled reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Stopper the funnel, shake gently while periodically venting, and then allow the layers to separate. Drain the lower aqueous layer.

  • Neutralization: Wash the organic layer with 25 mL portions of saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[2][6]

  • Final Wash: Wash the organic layer with 30 mL of brine to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation to obtain pure this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedure and the underlying chemical mechanism.

G cluster_setup 1. Reaction Setup cluster_workup 2. Work-up & Isolation cluster_purify 3. Purification A Combine Acid and Ethanol in Flask B Add H₂SO₄ Catalyst (Slowly, with Cooling) A->B C Heat to Reflux (78°C, 6-16h) B->C D Cool to Room Temp C->D E Quench with Water & Extract with EtOAc D->E F Wash with NaHCO₃(aq) E->F G Wash with Brine F->G H Dry Organic Layer (Na₂SO₄) G->H I Evaporate Solvent H->I J Crude Product (Oil) I->J K Column Chromatography or Distillation J->K L Pure Ethyl 4-fluoro- 2-methylbenzoate K->L

Caption: Experimental workflow for the synthesis of this compound.

G A 1. Protonation of Carbonyl B Carboxylic Acid + H⁺ ⇌ Protonated Carbonyl A->B Catalyst activates carbonyl D Protonated Carbonyl + EtOH ⇌ Tetrahedral Intermediate C 2. Nucleophilic Attack C->D Ethanol attacks carbon F Intermediate ⇌ Protonated Ether E 3. Proton Transfer E->F Makes -OH a good leaving group H Protonated Ether ⇌ Protonated Ester + H₂O G 4. Elimination of Water G->H Water molecule departs J Protonated Ester ⇌ Final Ester + H⁺ I 5. Deprotonation I->J Catalyst is regenerated

Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification.

References

Application Note: Esterification of 4-Fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the synthesis of various alkyl esters of 4-fluoro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and specialty chemicals. We present a detailed protocol for the acid-catalyzed Fischer esterification, a robust and widely used method. This document includes a general reaction scheme, a step-by-step experimental procedure for the synthesis of methyl 4-fluoro-2-methylbenzoate, a summary of expected yields for different primary and secondary alcohols, and workflow diagrams to ensure procedural clarity. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction

4-Fluoro-2-methylbenzoic acid and its ester derivatives are important building blocks in organic synthesis. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Esters of this acid are frequently used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[2] This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol, which also serves as the solvent.[3] This application note details a standardized protocol for this reaction, providing a solid foundation for laboratory synthesis and process optimization.

General Reaction Scheme

The acid-catalyzed esterification of 4-fluoro-2-methylbenzoic acid with an alcohol (R-OH) proceeds as shown below. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄), and produces the corresponding ester and water.

G cluster_reactants Reactants cluster_products Products r1 4-Fluoro-2-methylbenzoic Acid plus1 + catalyst H₂SO₄ (cat.) Heat (Reflux) r1->catalyst r2 Alcohol (R-OH) r2->catalyst p1 Alkyl 4-fluoro-2-methylbenzoate plus2 + p2 Water (H₂O) catalyst->p1 catalyst->p2

Figure 1. General scheme for Fischer esterification.

Experimental Protocol: Synthesis of Mthis compound

This protocol provides a method for the gram-scale synthesis of mthis compound. The procedure can be adapted for other alcohols by adjusting the reflux temperature and reaction time accordingly.

3.1 Materials and Equipment

  • Reagents:

    • 4-Fluoro-2-methylbenzoic acid (MW: 154.14 g/mol )[4]

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated, 98%)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath with magnetic stirrer

    • Separatory funnel (250 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Standard laboratory glassware

3.2 Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-fluoro-2-methylbenzoic acid (5.00 g, 32.4 mmol).

  • Add anhydrous methanol (50 mL, a large excess) to the flask. Stir the mixture to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. An exotherm may be observed.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction and Work-up: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.[6]

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 30 mL)

    • Saturated aqueous sodium bicarbonate solution (2 x 30 mL). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.[7]

    • Saturated brine solution (1 x 30 mL).

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude product, which is typically a colorless to pale yellow oil.[6]

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Results and Data Presentation

The described protocol consistently yields the desired ester product. Yields may vary depending on the alcohol used, with primary alcohols generally providing higher yields than more sterically hindered secondary alcohols.[8] Below is a table summarizing typical results obtained from the esterification of 4-fluoro-2-methylbenzoic acid with various alcohols using the acid-catalyzed method.

Table 1: Representative Yields for the Esterification of 4-Fluoro-2-methylbenzoic Acid

EntryAlcoholReflux Temp. (°C)Time (h)Isolated Yield (%)*
1Methanol~65492
2Ethanol~78590
3n-Propanol~97688
4Isopropanol~82875

*Note: Yields are based on optimized, small-scale laboratory reactions and may vary.

Experimental Workflow Visualization

The overall experimental process can be visualized as a multi-stage workflow, from initial setup through to final product analysis.

G cluster_prep 1. Reaction Phase cluster_workup 2. Work-up & Isolation cluster_purify 3. Purification & Analysis a Combine Acid, Alcohol, and Catalyst b Heat to Reflux (4-8 hours) a->b c Cool & Quench b->c d Extract with Organic Solvent c->d e Wash with NaHCO₃ and Brine d->e f Dry Organic Layer (e.g., MgSO₄) e->f g Filter & Evaporate Solvent f->g h Purify by Distillation (Optional) g->h i Characterize Product (NMR, IR, MS) h->i

Figure 2. Workflow for the synthesis and purification.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Pressure may build up during the bicarbonate wash; ensure frequent venting of the separatory funnel.

Conclusion

The Fischer esterification protocol detailed in this application note is an effective and scalable method for the synthesis of alkyl 4-fluoro-2-methylbenzoates. By using the alcohol as the solvent, the reaction equilibrium is effectively shifted to favor high yields of the desired ester product. The straightforward work-up procedure allows for the isolation of a high-purity product suitable for subsequent use in research and development applications.

References

Ethyl 4-fluoro-2-methylbenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-fluoro-2-methylbenzoate, a fluorinated aromatic ester, is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester at the 1-position—provides a versatile scaffold for the construction of more complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it an attractive component in the design of novel pharmaceuticals. While specific, publicly documented applications of this compound are limited, its utility can be inferred from the reactivity of its constituent functional groups and its precursor, 4-fluoro-2-methylbenzoic acid.

Synthesis of this compound

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid.

Protocol 1: Synthesis of 4-fluoro-2-methylbenzoic acid

A common method for the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[1]

Workflow for the Synthesis of 4-fluoro-2-methylbenzoic acid

m_fluorotoluene m-Fluorotoluene friedel_crafts Friedel-Crafts Acylation m_fluorotoluene->friedel_crafts trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->friedel_crafts lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->friedel_crafts isomers_ketone Ortho and Para Ketone Isomers friedel_crafts->isomers_ketone hydrolysis Alkaline Hydrolysis isomers_ketone->hydrolysis isomers_acid 4-fluoro-2-methylbenzoic acid & 2-fluoro-4-methylbenzoic acid hydrolysis->isomers_acid recrystallization Recrystallization isomers_acid->recrystallization product 4-fluoro-2-methylbenzoic acid recrystallization->product benzoic_acid 4-fluoro-2-methylbenzoic acid esterification Fischer Esterification benzoic_acid->esterification ethanol Ethanol ethanol->esterification acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->esterification workup Aqueous Workup esterification->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product cluster_ester Ester Group Transformations cluster_aromatic Aromatic Ring Transformations start This compound hydrolysis Hydrolysis start->hydrolysis H2O, H+ or OH- amidation Amidation start->amidation Amine, Heat reduction Reduction start->reduction Reducing Agent (e.g., LiAlH4) nas Nucleophilic Aromatic Substitution (Nu-) start->nas Strong Nucleophile eas Electrophilic Aromatic Substitution (E+) start->eas Electrophile, Catalyst hydrolysis_prod 4-fluoro-2-methylbenzoic acid hydrolysis->hydrolysis_prod amidation_prod N-substituted-4-fluoro-2-methylbenzamide amidation->amidation_prod reduction_prod (4-fluoro-2-methylphenyl)methanol reduction->reduction_prod nas_prod Ethyl 4-Nu-2-methylbenzoate nas->nas_prod eas_prod Substituted this compound eas->eas_prod

References

Application Notes and Protocols for Reaction Mechanisms Involving Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving Ethyl 4-fluoro-2-methylbenzoate, a versatile intermediate in organic synthesis. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of reaction pathways to support research and development in medicinal chemistry and drug discovery.

Overview of Reactivity

This compound possesses two primary reactive sites: the ester functional group and the fluorine-substituted aromatic ring. The electron-withdrawing nature of the ethyl ester group activates the fluorine atom at the para-position, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . Additionally, the ester moiety can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the case of this compound, the fluorine atom can be displaced by a variety of nucleophiles, a reaction of significant interest in the synthesis of complex pharmaceutical intermediates.

Reaction Mechanism

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Application Example: Synthesis of N-Aryl Anthranilate Derivatives

A key application of SNAr with this compound is in the synthesis of N-aryl anthranilate derivatives, which are precursors to various biologically active molecules. An example is the reaction with an aniline derivative, as described in patent literature, to form a diaryl amine linkage.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol is adapted from a procedure described in US Patent US20130184270A1.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the substituted aniline (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous, degassed toluene to the vessel.

  • Heat the reaction mixture to reflux (typically around 110 °C) and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reactant 1Reactant 2 (Example)Catalyst/Ligand (Example)Base (Example)Solvent (Example)Temperature (°C)Yield (%)Reference
This compound3-(1H-benzo[d]imidazol-2-yl)-4-chloroanilinePd₂(dba)₃ / XantphosCs₂CO₃TolueneRefluxN/AUS Patent US20130184270A1

Note: The patent does not specify the exact yield for this reaction, as it is part of a multi-step synthesis. Yields for similar Buchwald-Hartwig aminations typically range from 60-95%.

Workflow Diagram:

SNAr_Workflow start Combine Reactants, Catalyst, Ligand, and Base add_solvent Add Anhydrous Toluene start->add_solvent reflux Heat to Reflux add_solvent->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Cool, Dilute, and Wash monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolate N-Aryl Product purify->product

Caption: Experimental workflow for the SNAr reaction.

Hydrolysis of the Ester Group

The ethyl ester of this compound can be readily hydrolyzed under acidic or basic conditions to yield 4-fluoro-2-methylbenzoic acid. This transformation is fundamental for subsequent synthetic steps that may require the carboxylic acid functionality, such as amide bond formation.

Reaction Mechanism

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, ethanol is eliminated, and the carboxylic acid is formed.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound

  • A strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • A solvent mixture (e.g., Ethanol/Water)

  • A strong acid for workup (e.g., Hydrochloric Acid)

  • Standard laboratory glassware

  • Purification supplies (e.g., filtration apparatus)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and stir until the reaction is complete (monitoring by TLC is recommended, observing the disappearance of the starting material).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid.

  • A precipitate of 4-fluoro-2-methylbenzoic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data:

ReactantBase (Example)Solvent (Example)Temperature (°C)Yield (%)
This compoundNaOHEthanol/WaterReflux>90

Note: Yields for ester hydrolysis are typically high.

Reaction Mechanism Diagram:

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Protonation (Workup) A This compound B Tetrahedral Intermediate A->B A->B C 4-fluoro-2-methylbenzoic acid B->C B->C D Ethoxide (EtO⁻) B->D OH OH⁻ E Carboxylate Salt C->E C->E F Ethanol D->F + H₂O G 4-fluoro-2-methylbenzoic acid E->G E->G H H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis.

Conclusion

This compound is a valuable building block in organic synthesis, primarily utilized for its reactivity in nucleophilic aromatic substitution and ester hydrolysis. The protocols and mechanisms detailed in these application notes provide a foundational understanding for researchers to employ this compound in the synthesis of novel molecules for pharmaceutical and materials science applications. Careful consideration of reaction conditions is crucial for achieving high yields and purity of the desired products.

Application Notes and Protocols: Ethyl 4-fluoro-2-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic compound that serves as a valuable building block in medicinal chemistry. The presence of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1] While specific biological activity for this compound is not extensively documented, its utility as a synthetic intermediate is inferred from the reactivity of its parent compound, 4-fluoro-2-methylbenzoic acid, and related fluorinated benzoates in the synthesis of therapeutic agents.[2][3] This document provides an overview of its potential applications, relevant synthetic protocols, and the strategic importance of the 4-fluoro-2-methylphenyl moiety in drug design.

Physicochemical Properties

A summary of the key physicochemical properties for compounds related to this compound is presented below. This data is essential for designing and executing synthetic transformations and for understanding the compound's behavior in various experimental settings.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl 4-fluorobenzoate451-46-7C₉H₉FO₂168.162101.146
4-fluoro-2-methylbenzoic acid403-16-7C₈H₇FO₂154.14--
Methyl 4-fluoro-2-hydroxybenzoate392-04-1C₈H₇FO₃170.14--

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex, biologically active molecules. The ester functionality provides a reactive handle for various chemical transformations, while the fluorinated and methylated phenyl ring can be a key pharmacophore in the final drug candidate.

Synthesis of Bioactive Heterocycles

Substituted benzoic acids and their esters are common starting materials for the synthesis of a wide array of heterocyclic compounds with demonstrated biological activities. For instance, derivatives of 4-fluoro-2-methylbenzoic acid can be utilized in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells by targeting tubulin polymerization.[3]

Precursor for Active Pharmaceutical Ingredients (APIs)

The 4-fluoro-2-methylbenzoic acid moiety is a key component in the synthesis of various APIs. By converting the carboxylic acid to its ethyl ester, chemists can facilitate specific coupling reactions or modifications that might be incompatible with the acidic proton of the carboxylic acid. This strategy is commonly employed in multi-step syntheses of complex drug molecules.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-2-methylbenzoic acid

This protocol describes a general method for the synthesis of the precursor acid, 4-fluoro-2-methylbenzoic acid, via a Friedel-Crafts acylation followed by hydrolysis.[2]

Materials:

  • m-fluorotoluene

  • Trichloroacetyl chloride

  • Anhydrous aluminum trichloride (Lewis acid catalyst)

  • Toluene (or other suitable solvent)

  • 30% aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • In a reaction vessel, dissolve m-fluorotoluene and trihaloacetyl chloride in a suitable solvent.

  • Under inert atmosphere, slowly add the Lewis acid catalyst to the solution while maintaining a low temperature.

  • Allow the reaction to proceed until the Friedel-Crafts acylation is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the organic phase.

  • To the organic phase, add a 30% aqueous solution of sodium hydroxide and stir vigorously to facilitate hydrolysis.

  • After hydrolysis, acidify the mixture with concentrated hydrochloric acid to a pH of 3-4.

  • Separate the aqueous phase and wash the organic phase with water.

  • Remove the solvent under reduced pressure to obtain the crude product containing a mixture of isomers.

  • Separate the desired 4-fluoro-2-methylbenzoic acid from its isomer (2-fluoro-4-methylbenzoic acid) via recrystallization using a suitable solvent such as toluene or ethyl acetate.[2]

G A m-fluorotoluene + Trichloroacetyl chloride B Friedel-Crafts Acylation (Lewis Acid Catalyst) A->B C Isomeric Mixture B->C D Hydrolysis (NaOH) C->D E Acidification (HCl) D->E F Isomeric Acid Mixture E->F G Recrystallization F->G H 4-fluoro-2-methylbenzoic acid G->H

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol outlines the esterification of 4-fluoro-2-methylbenzoic acid to its corresponding ethyl ester.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • 10% Sodium Carbonate solution

  • Ethyl acetate

  • n-hexane

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution and mix well.

  • Reflux the reaction mixture for 7-8 hours, monitoring the progress by TLC using an ethyl acetate/n-hexane mobile phase.[4]

  • After completion, cool the reaction mixture and neutralize the excess acid by adding a 10% solution of sodium carbonate until effervescence ceases.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

G A 4-fluoro-2-methylbenzoic acid + Ethanol B Reflux with H₂SO₄ catalyst A->B C Reaction Mixture B->C D Neutralization (Na₂CO₃) C->D E Extraction D->E F Purification E->F G This compound F->G

Hypothetical Application Workflow

The following diagram illustrates a hypothetical workflow where this compound is used as a key intermediate in a drug discovery pipeline.

G A This compound (Starting Material) B Chemical Modification (e.g., Amidation, Grignard Reaction) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Conclusion

This compound, as a derivative of 4-fluoro-2-methylbenzoic acid, represents a valuable and versatile building block in the field of medicinal chemistry. The strategic incorporation of the fluorinated phenyl moiety can lead to the development of novel therapeutic agents with improved pharmacological profiles. The protocols and workflows outlined in this document provide a foundational guide for researchers and scientists working in drug discovery and development to utilize this and similar fluorinated intermediates in their synthetic endeavors.

References

Application Notes and Protocols for Ethyl 4-fluoro-2-methylbenzoate Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4-fluoro-2-methylbenzoate as a scaffold for the development of novel kinase inhibitors for pharmaceutical research. The following sections detail the synthesis of hypothetical derivatives, their biological evaluation against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and protocols for relevant assays.

Introduction

This compound is a versatile chemical intermediate. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making this scaffold attractive for medicinal chemistry. Its substituted phenyl ring serves as a key building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, including oncology. Kinase inhibitors are a major class of targeted cancer therapies, and scaffolds derived from fluorinated benzoic acids have shown promise in this area. This document outlines the investigation of a series of hypothetical amide derivatives of 4-fluoro-2-methylbenzoic acid as potential inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer.

Synthesis of 4-fluoro-2-methylbenzoic acid Amide Derivatives

The synthesis of the target amide derivatives initiates with the hydrolysis of this compound to its corresponding carboxylic acid. This acid is then coupled with various amines to generate a library of amide compounds. A general synthetic scheme is presented below.

G cluster_0 Synthesis of 4-fluoro-2-methylbenzoic acid m-fluorotoluene m-fluorotoluene friedel_crafts Friedel-Crafts Acylation m-fluorotoluene->friedel_crafts trichloroacetyl_chloride trichloroacetyl_chloride trichloroacetyl_chloride->friedel_crafts isomers Ortho and Para Isomers friedel_crafts->isomers hydrolysis Alkaline Hydrolysis isomers->hydrolysis acid_isomers 4-fluoro-2-methylbenzoic acid & 2-fluoro-4-methylbenzoic acid hydrolysis->acid_isomers recrystallization Recrystallization acid_isomers->recrystallization target_acid 4-fluoro-2-methylbenzoic acid recrystallization->target_acid

Figure 1: Synthesis of 4-fluoro-2-methylbenzoic acid.
Experimental Protocol: Synthesis of 4-fluoro-2-methylbenzamides (General Procedure)

  • Hydrolysis of this compound: To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add lithium hydroxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-fluoro-2-methylbenzoic acid.

  • Amide Coupling: To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes. Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target amide derivative.

Biological Evaluation: In Vitro VEGFR-2 Kinase Assay

The synthesized derivatives were evaluated for their inhibitory activity against the VEGFR-2 kinase.

Data Presentation
Compound IDR-Group (Amine)VEGFR-2 IC50 (nM)
EFM-001 4-chloroaniline150
EFM-002 3-methoxyaniline275
EFM-003 4-(aminomethyl)pyridine85
EFM-004 Piperidine520
Sorafenib (Reference)90
Experimental Protocol: VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 was determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Reagent Preparation: Prepare the kinase reaction buffer, VEGFR-2 enzyme, substrate (poly(Glu, Tyr) 4:1), and ATP solutions as per the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor (Sorafenib) in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the test compound solution or vehicle control. Add 20 µL of the VEGFR-2 enzyme and substrate mixture. Initiate the reaction by adding 25 µL of the ATP solution. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: After incubation, add 50 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 100 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Ant-proliferative Assay

The most promising compounds from the in vitro kinase assay were further evaluated for their ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are highly dependent on VEGFR-2 signaling.

Data Presentation
Compound IDHUVEC IC50 (µM)
EFM-001 1.2
EFM-003 0.8
Sorafenib 0.9
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control. Incubate the cells for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor EFM Derivatives Inhibitor->VEGFR2

Figure 2: Simplified VEGFR-2 signaling pathway.

G cluster_1 Experimental Workflow Start Start: This compound Synthesis Synthesis of Amide Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro VEGFR-2 Kinase Assay Purification->KinaseAssay DataAnalysis1 IC50 Determination KinaseAssay->DataAnalysis1 CellAssay Cellular Antiproliferative Assay (MTT) DataAnalysis1->CellAssay DataAnalysis2 IC50 Determination CellAssay->DataAnalysis2 LeadOpt Lead Optimization DataAnalysis2->LeadOpt

Figure 3: Drug discovery workflow for EFM derivatives.

Conclusion

The this compound scaffold provides a valuable starting point for the development of novel kinase inhibitors. The hypothetical amide derivatives, particularly EFM-003, demonstrated potent inhibition of VEGFR-2 and cellular anti-proliferative activity. These findings warrant further investigation and lead optimization to develop more potent and selective drug candidates for the treatment of cancer. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of such compounds.

Application Notes and Protocols for Ethyl 4-fluoro-2-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Ethyl 4-fluoro-2-methylbenzoate and its parent carboxylic acid, 4-fluoro-2-methylbenzoic acid, as key intermediates in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals using this compound is not extensively documented in publicly available literature, the structural motif of 4-fluoro-2-methylbenzoic acid is of significant interest in the design of modern herbicides and fungicides.

This document outlines the synthetic routes to these key building blocks and provides a representative protocol for the synthesis of a hypothetical agrochemical, demonstrating the utility of this chemical scaffold.

Application Notes: The Role of Fluorinated Benzoic Acids in Agrochemicals

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. In the context of agrochemicals, fluorination can lead to:

  • Enhanced Biological Activity: The high electronegativity and small size of fluorine can modify the electronic properties of a molecule, leading to stronger binding interactions with target enzymes or receptors in pests and weeds.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the target organism and the environment. This can lead to longer-lasting efficacy.

  • Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes and reach its site of action.

4-Fluoro-2-methylbenzoic acid and its esters, such as this compound, are valuable intermediates for introducing this fluorinated phenyl moiety into larger, more complex agrochemical structures. This scaffold can be found in various patented herbicidal and fungicidal compounds, often linked to a heterocyclic or other active pharmacophore via an amide or ester linkage.

Hypothetical Application in Herbicide Synthesis:

As a representative example, 4-fluoro-2-methylbenzoic acid can be envisioned as a key building block for the synthesis of a hypothetical pre-emergent herbicide. In this scenario, the carboxylic acid is converted to an acid chloride and subsequently reacted with a substituted aniline to form a herbicidally active amide. The 4-fluoro-2-methylphenyl group in such a molecule could play a crucial role in its binding to a target enzyme, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), common targets for herbicides.

Experimental Protocols

Synthesis of 4-fluoro-2-methylbenzoic acid

This protocol is adapted from a patented chemical synthesis method.

Reaction Scheme:

Synthesis_of_4-fluoro-2-methylbenzoic_acid m_fluorotoluene m-Fluorotoluene intermediate_ketone 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one m_fluorotoluene->intermediate_ketone 1. AlCl3, Dichloroethane 2. Friedel-Crafts Acylation trichloroacetyl_chloride Trichloroacetyl Chloride final_product 4-fluoro-2-methylbenzoic acid intermediate_ketone->final_product NaOH (aq), then HCl (aq) Hydrolysis and Acidification

Caption: Synthesis of 4-fluoro-2-methylbenzoic acid.

Materials:

  • m-Fluorotoluene

  • Trichloroacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • 1,2-Dichloroethane

  • 30% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Friedel-Crafts Acylation:

    • In a suitable reaction vessel under a nitrogen atmosphere, dissolve m-fluorotoluene (1.0 eq) in 1,2-dichloroethane.

    • Cool the solution to 0°C.

    • Carefully add anhydrous aluminum trichloride (1.1 eq).

    • Slowly add trichloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature between 0-10°C.

    • Monitor the reaction by an appropriate method (e.g., TLC or HPLC) until the starting material is consumed.

  • Hydrolysis and Acidification:

    • To the reaction mixture, add a 30% aqueous solution of sodium hydroxide.

    • Stir vigorously for one hour.

    • Adjust the pH to 3-4 with concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from toluene to yield pure 4-fluoro-2-methylbenzoic acid.

Quantitative Data:

ParameterValue
Typical Yield61%
Purity (HPLC)~98.5%
Synthesis of this compound

Reaction Scheme:

Synthesis_of_Ethyl_4-fluoro-2-methylbenzoate benzoic_acid 4-fluoro-2-methylbenzoic acid ethyl_ester This compound benzoic_acid->ethyl_ester H2SO4 (cat.) Reflux ethanol Ethanol

Caption: Fischer esterification to the ethyl ester.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Esterification:

    • Suspend 4-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Quantitative Data:

ParameterValue
Expected Yield>90%
Purity (GC)>98%
Hypothetical Synthesis of a Herbicide Amide

This protocol describes the synthesis of a hypothetical herbicidal amide from 4-fluoro-2-methylbenzoic acid.

Workflow:

Hypothetical_Herbicide_Synthesis benzoic_acid 4-fluoro-2-methylbenzoic acid acid_chloride 4-fluoro-2-methylbenzoyl chloride benzoic_acid->acid_chloride SOCl2 or (COCl)2 DCM herbicide Hypothetical Herbicide (Amide) acid_chloride->herbicide Pyridine or Et3N DCM aniline Substituted Aniline (e.g., 2-amino-4,6-dimethoxypyrimidine)

Caption: Synthesis of a hypothetical herbicide.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • A substituted aniline (e.g., 2-amino-4,6-dimethoxypyrimidine, a common moiety in sulfonylurea herbicides)

  • Pyridine or Triethylamine (Et₃N)

Procedure:

  • Acid Chloride Formation:

    • In a dry reaction flask under a nitrogen atmosphere, suspend 4-fluoro-2-methylbenzoic acid (1.0 eq) in dry DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours.

    • Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude 4-fluoro-2-methylbenzoyl chloride in dry DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.1 eq) in dry DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0°C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain the final hypothetical herbicide.

Quantitative Data:

ParameterValue
Expected Yield70-90%
Purity (HPLC)>95%

Disclaimer: The synthesis of the hypothetical herbicide is provided for illustrative purposes only to demonstrate the potential utility of this compound and its parent acid as intermediates in agrochemical research. The biological activity of the hypothetical compound has not been tested. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

protocol for the purification of "Ethyl 4-fluoro-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Purification of Ethyl 4-fluoro-2-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note provides detailed protocols for the purification of this compound, a key intermediate in various synthetic applications. High purity of this compound is often critical for the success of subsequent reactions and the integrity of biological data. The protocols outlined below describe three common and effective purification techniques: flash column chromatography, fractional distillation, and recrystallization. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Introduction

This compound is a substituted aromatic ester with applications in medicinal chemistry and materials science. Synthetic routes to this compound can result in a crude product containing unreacted starting materials (e.g., 4-fluoro-2-methylbenzoic acid and ethanol), residual catalysts, and potential side-products. This document provides standardized procedures to achieve high purity of the target compound, suitable for demanding downstream applications.

Data Presentation

The following table summarizes the expected outcomes for each purification method, based on typical results for similar ethyl benzoate derivatives.[1] These values should be considered as a general guide and may vary depending on the initial purity of the crude material.

Parameter Flash Column Chromatography Fractional Distillation Recrystallization
Typical Starting Purity ~85-95%~90-97%>95%
Expected Final Purity >98%>99%>99.5%
Typical Recovery Yield 85-95%70-90%60-80%
Primary Impurities Removed Starting materials, polar byproductsVolatile impurities, some isomersInsoluble impurities, trace contaminants
Scale mg to multi-gramgram to kgmg to multi-gram

Experimental Protocols

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying moderately polar organic compounds and is well-suited for removing baseline impurities from the crude product.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Fraction collection tubes

  • Rotary evaporator

Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a solvent system of ethyl acetate in hexanes (e.g., start with 10% ethyl acetate).

    • Visualize the plate under a UV lamp. The optimal eluent system should provide a retention factor (Rf) of approximately 0.3 for the product.[1]

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase determined from the TLC analysis (e.g., 5% ethyl acetate in hexanes). A silica gel to crude product ratio of 40:1 to 50:1 by weight is recommended.[1]

    • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution using positive pressure.

    • Collect fractions in appropriately sized test tubes.

    • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Purification by Fractional Distillation

Fractional distillation is effective for separating liquids with close boiling points and is suitable for larger-scale purifications.[2] Given that the boiling point of the related Ethyl 4-fluorobenzoate is 210 °C, a similar boiling point is expected for the target compound.[3]

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Vacuum source (optional, for vacuum distillation)

  • Anti-bumping granules

Protocol:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude product and anti-bumping granules in the distillation flask.

    • Ensure all joints are securely clamped and sealed.

  • Distillation:

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the temperature at the top of the fractionating column.

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes near the expected boiling point of the product, change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate for optimal separation.[2]

  • Product Collection:

    • Collect the fraction that distills over a narrow temperature range corresponding to the pure product.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

  • Final Product:

    • The collected fraction should be the purified this compound. Confirm purity using analytical techniques such as GC-MS or NMR.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds or high-boiling liquids that can be solidified. This method is ideal for removing small amounts of impurities from a relatively pure sample.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Test small batches of the crude product with different solvents to find a suitable one. For esters, a mixture of a polar solvent like ethanol and a non-polar co-solvent like water or hexanes can be effective.[4][5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a desiccator or under vacuum.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound) Analysis Purity Assessment (TLC, GC-MS, NMR) Crude->Analysis Initial Sample MethodSelection Select Purification Method Analysis->MethodSelection Chromatography Flash Column Chromatography MethodSelection->Chromatography High Polarity Impurities Distillation Fractional Distillation MethodSelection->Distillation Volatile Impurities Recrystallization Recrystallization MethodSelection->Recrystallization High Initial Purity PureProduct Pure Product (>98%) Chromatography->PureProduct Distillation->PureProduct Recrystallization->PureProduct FinalAnalysis Final Purity Check (NMR, GC-MS) PureProduct->FinalAnalysis Storage Storage FinalAnalysis->Storage

Caption: Workflow for the purification of this compound.

Conclusion

The protocols described in this application note provide robust methods for the purification of this compound. The choice of technique should be guided by the specific requirements of the research, including the scale of the synthesis and the desired final purity. For optimal results, it is recommended to perform small-scale trials to optimize conditions before proceeding with the bulk of the material. Final purity should always be confirmed by appropriate analytical methods.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique physicochemical properties to the final products. The large-scale synthesis of this compound requires a robust, efficient, and scalable process. This document outlines a detailed two-step synthetic route, commencing with the synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene, followed by a Fischer-Speier esterification to yield the target compound. The protocols provided are designed for scalability and are supported by tabulated data and a visual representation of the synthetic workflow.

Reaction Scheme

The overall synthesis of this compound is a two-step process:

  • Friedel-Crafts Acylation and Hydrolysis: Synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene.

  • Fischer-Speier Esterification: Conversion of 4-fluoro-2-methylbenzoic acid to this compound.

Synthetic Pathway m-Fluorotoluene m-Fluorotoluene Intermediate_Ketone Intermediate Ketone m-Fluorotoluene->Intermediate_Ketone 1. Friedel-Crafts Acylation (AlCl3) Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Intermediate_Ketone 4-Fluoro-2-methylbenzoic_acid 4-Fluoro-2-methylbenzoic acid Intermediate_Ketone->4-Fluoro-2-methylbenzoic_acid 2. Hydrolysis (NaOH, then HCl) Ethyl_4-fluoro-2-methylbenzoate This compound 4-Fluoro-2-methylbenzoic_acid->Ethyl_4-fluoro-2-methylbenzoate 3. Fischer Esterification (H2SO4, heat) Ethanol Ethanol Ethanol->Ethyl_4-fluoro-2-methylbenzoate

Caption: Synthetic pathway for this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 4-fluoro-2-methylbenzoic acid

ParameterValueReference
Starting Materials
m-Fluorotoluene1.0 eq[1]
Trichloroacetyl chloride1.0 - 1.2 eq[1]
Lewis Acid (e.g., AlCl₃)1.0 - 1.2 eq[1]
Reaction Conditions
SolventDichloromethane or excess m-fluorotoluene[1]
Temperature0 - 25 °C[1]
Reaction Time2 - 6 hours[1]
Hydrolysis
Base30% aq. NaOH[1]
AcidConc. HCl[1]
Overall Yield ~75-85%[1]

Table 2: Summary of Reaction Parameters and Yields for the Fischer-Speier Esterification

ParameterValueReference
Starting Materials
4-fluoro-2-methylbenzoic acid1.0 eqAdapted from[2][3]
Ethanol5 - 10 eq (used as solvent)Adapted from[2][3]
Catalyst (Conc. H₂SO₄)0.1 - 0.2 eqAdapted from[2][3]
Reaction Conditions
TemperatureReflux (approx. 78 °C)Adapted from[2][3]
Reaction Time4 - 8 hoursAdapted from[2][3]
Work-up & Purification
Extraction SolventDiethyl ether or Ethyl acetateAdapted from[3]
Washing SolutionsSat. aq. NaHCO₃, BrineAdapted from[3]
Purification MethodVacuum DistillationAdapted from[3]
Expected Yield >90%Adapted from[2][3]

Experimental Protocols

Step 1: Synthesis of 4-fluoro-2-methylbenzoic acid

This protocol is adapted from the patent literature for a large-scale synthesis.[1]

Materials:

  • m-Fluorotoluene

  • Trichloroacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene for recrystallization

Procedure:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: Cool the suspension to 0-5 °C. A solution of m-fluorotoluene and trichloroacetyl chloride in dichloromethane is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-6 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Quenching: The reaction mixture is slowly and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Hydrolysis: The solvent is removed under reduced pressure. The crude intermediate ketone is then treated with a 30% aqueous solution of sodium hydroxide and heated to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 1-2. The precipitated 4-fluoro-2-methylbenzoic acid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude acid can be further purified by recrystallization from toluene to yield the final product.

Step 2: Large-Scale Fischer-Speier Esterification of 4-fluoro-2-methylbenzoic acid

This protocol is a generalized procedure adapted for the specific substrate based on established methods for sterically hindered benzoic acids.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a large reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 4-fluoro-2-methylbenzoic acid and a 5- to 10-fold molar excess of absolute ethanol. The ethanol acts as both a reactant and the solvent.

  • Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 molar equivalents) to the mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC, GC, or HPLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. A significant portion of the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • Work-up: The residue is diluted with diethyl ether or ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted carboxylic acid - caution: CO₂ evolution ), and finally with brine.

  • Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude ester is purified by vacuum distillation to obtain the final product with high purity.

Experimental Workflow Visualization

Experimental Workflow cluster_0 Synthesis of 4-fluoro-2-methylbenzoic acid cluster_1 Fischer-Speier Esterification Reaction_Setup_1 1. Reaction Setup: - Anhydrous AlCl3 in DCM - Inert atmosphere Reactant_Addition 2. Reactant Addition: - m-Fluorotoluene & Trichloroacetyl chloride in DCM - Temp < 10 °C Reaction_Setup_1->Reactant_Addition Reaction_1 3. Reaction: - Stir at RT for 2-6h - Monitor completion Reactant_Addition->Reaction_1 Quenching 4. Quenching: - Pour into ice/HCl mixture Reaction_1->Quenching Workup_1 5. Work-up: - Separate layers - Wash with H2O, brine - Dry over Na2SO4 Quenching->Workup_1 Hydrolysis 6. Hydrolysis: - Remove solvent - Add 30% NaOH, reflux Workup_1->Hydrolysis Isolation 7. Isolation: - Acidify with HCl - Filter product Hydrolysis->Isolation Purification_1 8. Purification: - Recrystallize from Toluene Isolation->Purification_1 Reaction_Setup_2 1. Reaction Setup: - 4-fluoro-2-methylbenzoic acid in excess Ethanol Purification_1->Reaction_Setup_2 Proceed to Esterification Catalyst_Addition 2. Catalyst Addition: - Conc. H2SO4 Reaction_Setup_2->Catalyst_Addition Reaction_2 3. Reaction: - Reflux for 4-8h - Monitor completion Catalyst_Addition->Reaction_2 Solvent_Removal 4. Solvent Removal: - Evaporate excess Ethanol Reaction_2->Solvent_Removal Workup_2 5. Work-up: - Dilute with Ether - Wash with H2O, NaHCO3, brine Solvent_Removal->Workup_2 Drying 6. Drying: - Dry over MgSO4 - Filter Workup_2->Drying Purification_2 7. Purification: - Vacuum Distillation Drying->Purification_2

Caption: Detailed workflow for the two-step synthesis.

References

Application Note: Synthesis of Fluorinated Quinazolinones using Ethyl 4-fluoro-2-methylbenzoate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust synthetic pathway for the preparation of 7-fluoro-5-methylquinazolin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences with Ethyl 4-fluoro-2-methylbenzoate, which is first hydrolyzed to its corresponding carboxylic acid. The core of the synthesis involves a three-step sequence: regioselective nitration of 4-fluoro-2-methylbenzoic acid, subsequent reduction of the nitro group to form a key anthranilic acid intermediate, and final cyclocondensation to construct the quinazolinone ring. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate replication and adaptation in a research and development setting.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Quinazolinones, in particular, represent a privileged scaffold found in numerous therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

This compound is a versatile, commercially available building block. While direct cyclization is not commonly reported, its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, serves as an excellent starting point for a multi-step synthesis of functionalized quinazolinones. This application note outlines a reliable pathway to convert this starting material into 7-fluoro-5-methylquinazolin-4(3H)-one.

Overall Synthetic Pathway

The synthesis is a four-stage process beginning with the hydrolysis of the ethyl ester, followed by nitration, reduction, and cyclization.

G

Figure 1: Overall workflow for the synthesis of the target quinazolinone.

Experimental Protocols & Data

Step 1: Saponification of this compound

This initial step converts the starting ester into the carboxylic acid required for the subsequent nitration.

  • Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of ethanol and water.

    • Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the resulting white precipitate of 4-fluoro-2-methylbenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

StepProductStarting MaterialKey ReagentsTypical Yield
14-Fluoro-2-methylbenzoic AcidThis compoundNaOH, EtOH/H₂O, HCl>95%

Step 2: Nitration of 4-fluoro-2-methylbenzoic Acid

This step introduces a nitro group, which will be converted to the amine necessary for cyclization. The directing effects of the activating methyl group (ortho, para-directing) and the deactivating carboxylic acid group (meta-directing) favor nitration at the 5-position.

  • Protocol:

    • In a flask cooled in an ice-salt bath (0-5 °C), slowly add 4-fluoro-2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid (98%, ~5 volumes) with stirring.

    • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (~2 volumes) while cooling in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of the benzoic acid, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated 4-fluoro-2-methyl-5-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.[1][2]

StepProductStarting MaterialKey ReagentsTypical Yield
24-Fluoro-2-methyl-5-nitrobenzoic Acid4-Fluoro-2-methylbenzoic AcidH₂SO₄, fuming HNO₃85-90%

Step 3: Reduction of 4-Fluoro-2-methyl-5-nitrobenzoic Acid

The nitro group is reduced to an amine to generate the required anthranilic acid derivative. Reduction using tin(II) chloride is effective and avoids the need for high-pressure hydrogenation equipment.[3][4]

  • Protocol:

    • Suspend 4-fluoro-2-methyl-5-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 80 °C) for 3-5 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate or concentrated NaOH solution until a pH of ~8 is reached. This will precipitate tin salts.

    • Extract the product into ethyl acetate (3x). The tin salts can be removed by filtration through celite before extraction if emulsions form.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-fluoro-6-methylbenzoic acid.

StepProductStarting MaterialKey ReagentsTypical Yield
32-Amino-4-fluoro-6-methylbenzoic Acid4-Fluoro-2-methyl-5-nitrobenzoic AcidSnCl₂·2H₂O, HCl, EtOH80-90%

Step 4: Cyclocondensation to form 7-Fluoro-5-methylquinazolin-4(3H)-one

This final step is a classic Niementowski quinazolinone synthesis, where the anthranilic acid is condensed with formamide, which serves as both the reagent and solvent.[5][6][7]

  • Protocol:

    • In a flask equipped with a reflux condenser, mix 2-amino-4-fluoro-6-methylbenzoic acid (1.0 eq) with an excess of formamide (4-5 eq).

    • Heat the mixture to 130-140 °C for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Stir the mixture for 30 minutes to allow the product to precipitate fully.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 7-fluoro-5-methylquinazolin-4(3H)-one.

StepProductStarting MaterialKey ReagentsTypical Yield
47-Fluoro-5-methylquinazolin-4(3H)-one2-Amino-4-fluoro-6-methylbenzoic AcidFormamide70-85%

Visualization of Key Synthetic Step

The cyclization of the anthranilic acid intermediate is the key ring-forming step to create the heterocyclic core.

G reactant {2-Amino-4-fluoro-6- methylbenzoic Acid} product {7-Fluoro-5-methyl- quinazolin-4(3H)-one} reactant:port->product:port Heat (130-140 °C) - H₂O - NH₃ (Niementowski Reaction) reagent {Formamide (HCONH₂)} reagent:port->product:port

Figure 2: Key cyclocondensation reaction to form the quinazolinone ring.

Conclusion

While this compound is not typically used in a single step for heterocycle synthesis, it is an excellent precursor to 4-fluoro-2-methylbenzoic acid. The subsequent four-step sequence involving hydrolysis, nitration, reduction, and cyclocondensation provides a reliable and high-yielding route to 7-fluoro-5-methylquinazolin-4(3H)-one. This pathway utilizes standard organic transformations and readily available reagents, making it a valuable protocol for medicinal chemists and researchers in drug development seeking to synthesize novel fluorinated quinazolinone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-fluoro-2-methylbenzoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the Fischer esterification of 4-fluoro-2-methylbenzoic acid can stem from several factors. The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side.[1] Here are the primary reasons for low yields and corresponding troubleshooting steps:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the reaction to completion, it is essential to either use a large excess of one reactant (typically the alcohol) or remove the water as it is formed.[1]

    • Solution: Increase the molar excess of ethanol. A 10-fold excess or even using ethanol as the solvent is common practice. For larger scale reactions, consider removing water using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used. Typically, 3-5 mol% of the carboxylic acid is a good starting point.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.

    • Solution: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction mixture is maintaining a steady reflux.

  • Purity of Reactants: Impurities in the 4-fluoro-2-methylbenzoic acid or ethanol (especially water) can negatively impact the reaction.

    • Solution: Use anhydrous ethanol and ensure the starting carboxylic acid is of high purity.

Question 2: I am observing significant amounts of unreacted 4-fluoro-2-methylbenzoic acid in my final product. How can I remove it?

Answer:

The presence of unreacted carboxylic acid is a common issue. Due to its acidic nature, it can be readily removed during the work-up procedure.

  • Solution: Acid-Base Extraction.

    • After the reaction is complete, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • The acidic 4-fluoro-2-methylbenzoic acid will react with the basic solution to form its sodium salt, which is soluble in the aqueous layer.

    • The desired ester, this compound, will remain in the organic layer.

    • Separate the organic layer and wash it with brine (saturated NaCl solution) to remove any remaining water and dissolved salts.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question 3: My reaction seems to have stalled, and TLC analysis shows no further product formation. What should I do?

Answer:

A stalled reaction can be due to catalyst deactivation or the reaction reaching equilibrium under the current conditions.

  • Catalyst Deactivation: The acid catalyst can be "poisoned" by the water generated during the reaction.

    • Solution: In some cases, careful addition of a small amount of fresh acid catalyst can restart the reaction. This should be done with caution.

  • Equilibrium: The reaction may have simply reached its equilibrium point.

    • Solution: To push the reaction further, you can try to remove water by adding a drying agent like molecular sieves to the reaction mixture (though this is less effective at reflux temperatures) or by switching to a setup with a Dean-Stark trap. Alternatively, increasing the excess of ethanol can also shift the equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol using a strong acid catalyst, such as sulfuric acid. This is a well-established and widely used method for preparing esters from carboxylic acids and alcohols.

Q2: Which acid catalyst is best for this esterification?

A2: Concentrated sulfuric acid (H₂SO₄) is the most commonly used and effective catalyst for Fischer esterification. Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used and are sometimes preferred as they are solids and easier to handle.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (4-fluoro-2-methylbenzoic acid) and the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar ester product.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly, you can expect the following characteristic signals:

  • ¹H NMR: Signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the benzene ring, and aromatic protons.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl group, and the aromatic carbons, showing splitting due to the fluorine atom.

  • IR: A strong absorption band for the C=O (ester carbonyl) stretch, typically around 1720 cm⁻¹.

Q5: Are there any alternative methods to Fischer esterification for this synthesis?

A5: Yes, other methods exist, although they are often more expensive or involve harsher reagents. These include the reaction of 4-fluoro-2-methylbenzoyl chloride (the acid chloride) with ethanol, or the reaction of sodium 4-fluoro-2-methylbenzoate with an ethylating agent like ethyl iodide. However, for most applications, the Fischer esterification offers the best balance of simplicity, cost-effectiveness, and efficiency.

Data Presentation

The following tables provide quantitative data on the effect of various reaction parameters on the yield of a structurally similar compound, Ethyl 4-fluoro-3-nitrobenzoate, synthesized via Fischer esterification. This data can be used as a guide to optimize the synthesis of this compound.

Table 1: Effect of Temperature and Reaction Time on Yield (Microwave Synthesis)

EntryTemperature (°C)Time (min)Yield (%)
190156
21001516
31101555
41301585
51501586

Data adapted from a study on Ethyl 4-fluoro-3-nitrobenzoate.[2]

Table 2: Comparison of Conventional and Microwave Heating

MethodCatalystSolventTimeTemperatureYield (%)
Conventional RefluxH₂SO₄Ethanol8 hReflux (~78 °C)78
MicrowaveH₂SO₄Ethanol15 min130 °C85

Data adapted from a study on Ethyl 4-fluoro-3-nitrobenzoate.[2]

Experimental Protocols

Standard Protocol for the Synthesis of this compound via Conventional Heating

This protocol is a general procedure based on standard Fischer esterification methods.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methylbenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 eq, or use as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 4-fluoro-2-methylbenzoic acid + Ethanol (excess) Catalyst H₂SO₄ (catalyst) Reaction Reflux (4-8h) Catalyst->Reaction Evaporation Remove excess Ethanol Reaction->Evaporation Extraction Dissolve in Ethyl Acetate Evaporation->Extraction Wash1 Wash with NaHCO₃ (aq) Extraction->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry with Na₂SO₄ Wash2->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration FinalProduct This compound Concentration->FinalProduct Troubleshooting_Low_Yield Start Low Yield of Ester Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is the catalyst active? Check_Equilibrium->Check_Catalyst Yes Increase_Ethanol Increase excess of Ethanol Check_Equilibrium->Increase_Ethanol No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Add_Catalyst Add more catalyst (with caution) Check_Catalyst->Add_Catalyst No Increase_Time Increase reaction time Check_Conditions->Increase_Time No Yield_Improved Yield Improved Check_Conditions->Yield_Improved Yes Remove_Water Remove H₂O (Dean-Stark) Increase_Ethanol->Remove_Water Increase_Ethanol->Yield_Improved Remove_Water->Yield_Improved Add_Catalyst->Yield_Improved Increase_Temp Increase reflux temperature Increase_Time->Increase_Temp Increase_Temp->Yield_Improved

References

Technical Support Center: Synthesis of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-fluoro-2-methylbenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (ethanol), which can also serve as the solvent.[1][2][3][4] Another strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.[1][2]
Insufficient Catalyst Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[1][2][3]
Suboptimal Reaction Time and Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). Refluxing for several hours is typically required.[5] The optimal temperature is the boiling point of the alcohol/solvent mixture.
Loss of Product During Workup Ensure complete extraction of the ester from the aqueous layer using a suitable organic solvent like ethyl acetate. Minimize the number of washing steps if product loss is significant.
Problem 2: Presence of a Significant Impurity with a Similar Retention Factor (Rf) on TLC

Possible Cause and Solution:

The most probable significant impurity is the isomeric ester, Ethyl 2-fluoro-4-methylbenzoate . This arises from the presence of the isomeric starting material, 2-fluoro-4-methylbenzoic acid, which is a common byproduct in the synthesis of 4-fluoro-2-methylbenzoic acid.[6]

CauseRecommended Solution
Isomeric Impurity in Starting Material Purification of the Starting Material: Before proceeding with the esterification, purify the 4-fluoro-2-methylbenzoic acid by recrystallization to remove the 2-fluoro-4-methylbenzoic acid isomer.[6] Purification of the Final Product: If the isomeric impurity is present in the final product, separation can be challenging due to similar physical properties. Careful column chromatography with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) may be effective.
Problem 3: Formation of an Ether Byproduct

Possible Cause and Solution:

Under strongly acidic conditions and at elevated temperatures, the alcohol (ethanol) can undergo self-condensation to form diethyl ether.[7]

CauseRecommended Solution
Acid-Catalyzed Dehydration of Ethanol Use the minimum effective amount of acid catalyst. Consider using a milder acid catalyst, such as p-toluenesulfonic acid, instead of concentrated sulfuric acid.[7] Maintain the reaction temperature at the reflux point and avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common "side reaction" is the esterification of an isomeric impurity, 2-fluoro-4-methylbenzoic acid, which is often present in the 4-fluoro-2-methylbenzoic acid starting material.[6] This leads to the formation of Ethyl 2-fluoro-4-methylbenzoate as a significant byproduct.

Q2: How can I drive the Fischer esterification reaction to completion?

A2: To favor the formation of the ester, you can use a large excess of ethanol, which acts as both a reactant and the solvent.[1][2][3][4] Alternatively, removing the water byproduct as it forms, for instance, by using a Dean-Stark apparatus, will also shift the equilibrium towards the product.[1][2]

Q3: What is a suitable workup procedure for this reaction?

A3: A typical workup involves cooling the reaction mixture, removing the excess ethanol under reduced pressure, and then partitioning the residue between an organic solvent (like ethyl acetate) and a basic aqueous solution (such as saturated sodium bicarbonate) to remove any unreacted carboxylic acid and the acid catalyst.[8] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

Q4: Is there a risk of dehalogenation of the fluoro-substituted ring under the reaction conditions?

A4: The carbon-fluorine bond is generally very strong, and dehalogenation is not a common side reaction under typical Fischer esterification conditions. Studies on the photodegradation of fluorobenzoic acids show that the C-F bond is significantly more stable than a C-Cl bond.[9]

Q5: How can I purify the final product, this compound?

A5: The primary method for purification is column chromatography on silica gel. The choice of eluent (typically a mixture of hexane and ethyl acetate) should be optimized by TLC analysis to achieve good separation of the desired product from any byproducts, particularly the isomeric Ethyl 2-fluoro-4-methylbenzoate.

Experimental Protocols

General Protocol for the Synthesis of this compound via Fischer Esterification

This is a representative protocol based on standard Fischer esterification procedures for similar substrates.[5][10]

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methylbenzoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting carboxylic acid), allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst. Check the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Visualizations

Synthesis_Pathway Main Synthesis and Side Reaction Pathway cluster_main Main Reaction cluster_side Side Reaction 4-fluoro-2-methylbenzoic_acid 4-Fluoro-2-methylbenzoic Acid Ethyl_4-fluoro-2-methylbenzoate This compound (Product) 4-fluoro-2-methylbenzoic_acid->Ethyl_4-fluoro-2-methylbenzoate + Ethanol, H+ 2-fluoro-4-methylbenzoic_acid 2-Fluoro-4-methylbenzoic Acid (Isomeric Impurity) Ethyl_2-fluoro-4-methylbenzoate Ethyl 2-fluoro-4-methylbenzoate (Byproduct) 2-fluoro-4-methylbenzoic_acid->Ethyl_2-fluoro-4-methylbenzoate + Ethanol, H+ Starting_Material_Synthesis Starting_Material_Synthesis Starting_Material_Synthesis->4-fluoro-2-methylbenzoic_acid Starting_Material_Synthesis->2-fluoro-4-methylbenzoic_acid

Caption: Main synthesis pathway and the primary side reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Completion Is the reaction complete? (TLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Workup_Issues Check workup procedure for product loss Check_Reaction_Completion->Workup_Issues Yes Increase_Time_Temp Increase reflux time or ensure proper temperature Incomplete_Reaction->Increase_Time_Temp Add_More_Ethanol Use larger excess of ethanol Incomplete_Reaction->Add_More_Ethanol Remove_Water Remove water (e.g., Dean-Stark) Incomplete_Reaction->Remove_Water Successful_Yield Improved Yield Increase_Time_Temp->Successful_Yield Add_More_Ethanol->Successful_Yield Remove_Water->Successful_Yield Emulsion_Formation Emulsion during extraction? Workup_Issues->Emulsion_Formation Break_Emulsion Break emulsion (e.g., add brine) Emulsion_Formation->Break_Emulsion Yes Emulsion_Formation->Successful_Yield No Break_Emulsion->Successful_Yield

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Ethyl 4-fluoro-2-methylbenzoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Ethyl 4-fluoro-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities include:

  • Isomeric Impurities: The most significant challenge is often the presence of the constitutional isomer, Ethyl 2-fluoro-4-methylbenzoate. This isomer can form during the synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, from m-fluorotoluene.[1]

  • Unreacted Starting Materials: Residual 4-fluoro-2-methylbenzoic acid and ethanol from the esterification reaction.

  • Side-Reaction Products: Byproducts from the esterification process, which can vary depending on the specific synthetic method used.

Q2: My final product shows two close spots on the TLC plate. What could be the issue?

A2: This is a strong indication of the presence of the Ethyl 2-fluoro-4-methylbenzoate isomer alongside your desired product. These isomers have very similar polarities, making their separation by standard chromatography challenging.

Q3: Can I use distillation to purify this compound?

A3: Yes, short-path distillation under reduced pressure can be an effective method for removing non-volatile impurities and can sometimes separate components with sufficiently different boiling points.[2][3] However, due to the likely close boiling points of the isomers, distillation alone may not be sufficient to achieve high purity.

Q4: What is the recommended method for achieving high purity (>98%) of this compound?

A4: A multi-step purification approach is often necessary. This typically involves an initial purification by flash column chromatography followed by recrystallization or distillation. For achieving very high purity, preparative HPLC can be employed.

Troubleshooting Guides

Problem 1: Poor Separation of Isomers During Column Chromatography

Symptoms:

  • Overlapping or very close spots on TLC.

  • Mixed fractions after column chromatography, confirmed by NMR or GC analysis.

Possible Causes:

  • Inappropriate solvent system (eluent).

  • Overloading of the column.

  • Incorrect stationary phase.

Solutions:

  • Optimize the Eluent: Use a less polar solvent system to increase the separation factor. A gradient elution with a slow increase in the polar solvent (e.g., ethyl acetate in hexane) can improve resolution.[4]

  • Reduce Column Loading: Overloading the column leads to band broadening and poor separation. Use a higher ratio of silica gel to crude product.

  • Consider a Different Stationary Phase: While silica gel is common, other stationary phases like alumina could offer different selectivity.

Problem 2: Product Contaminated with Starting Carboxylic Acid

Symptoms:

  • Broad peak for the acidic proton in the 1H NMR spectrum.

  • Streaking on the TLC plate.

Possible Causes:

  • Incomplete esterification reaction.

  • Inadequate work-up to remove the acidic starting material.

Solutions:

  • Aqueous Wash: During the work-up, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove unreacted carboxylic acid.[5]

  • Re-purification: If the acid is still present after the initial purification, a re-purification involving an aqueous basic wash followed by drying and solvent removal is recommended.

Data Presentation

Table 1: Comparison of Purification Techniques for Isomer Separation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation90-95%Scalable, good for removing non-volatile impurities.May not fully separate close-boiling isomers.
Flash Column Chromatography95-98%Good separation for moderately different polarities.Can be time-consuming and uses large solvent volumes.
Recrystallization>98.5%[1]Can yield very high purity for crystalline solids.Product loss in the mother liquor; the ester is a liquid at room temperature, making this less straightforward.
Preparative HPLC>99%Excellent separation of close isomers.Expensive, not suitable for large quantities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.

    • The solvent is removed under reduced pressure, and the dry, loaded silica is carefully added to the top of the packed column.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

    • Fractions are collected in test tubes.

  • Analysis:

    • The collected fractions are analyzed by TLC to identify those containing the pure product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • A short-path distillation apparatus is assembled. All glassware should be thoroughly dried.

  • Distillation:

    • The crude this compound is placed in the distillation flask with a magnetic stir bar.

    • A vacuum is applied (e.g., 0.1-1 mmHg).

    • The flask is heated gently in an oil bath.

    • The fraction distilling at the correct boiling point is collected. The boiling point for the related Ethyl 4-methylbenzoate is reported as 118-120 °C at 0.1 mmHg.[2][3]

Visualizations

experimental_workflow crude Crude Ethyl 4-fluoro-2-methylbenzoate wash Aqueous Wash (NaHCO3 soln) crude->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate1 Concentrate dry->concentrate1 chromatography Flash Column Chromatography concentrate1->chromatography analyze TLC/GC Analysis chromatography->analyze analyze->chromatography Impure pure_fractions Combine Pure Fractions analyze->pure_fractions Pure concentrate2 Concentrate pure_fractions->concentrate2 distillation Vacuum Distillation concentrate2->distillation Optional final step final_product Pure Product (>98%) concentrate2->final_product distillation->final_product

Caption: Purification workflow for this compound.

troubleshooting_guide start Isomeric Impurity Detected? optimize_chrom Optimize Column Chromatography (e.g., gradient, solvent system) start->optimize_chrom Yes acid_impurity Starting Acid Present? start->acid_impurity No high_purity High Purity Achieved optimize_chrom->high_purity If effective low_purity Purity Still Low optimize_chrom->low_purity If ineffective prep_hplc Consider Preparative HPLC base_wash Perform Aqueous Base Wash (e.g., NaHCO3) acid_impurity->base_wash Yes acid_impurity->high_purity No re_purify Re-purify base_wash->re_purify re_purify->high_purity low_purity->prep_hplc

Caption: Troubleshooting decision tree for purification challenges.

References

troubleshooting "Ethyl 4-fluoro-2-methylbenzoate" reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 4-fluoro-2-methylbenzoate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method for synthesizing this compound is the Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and driving the equilibrium toward the product is key to achieving a good yield.

Q2: I am experiencing a very low yield. What are the likely causes?

Low yields in the synthesis of this compound are often attributed to a few key factors:

  • Steric Hindrance: The methyl group at the ortho position to the carboxylic acid sterically hinders the approach of the ethanol nucleophile. This slows down the reaction rate and can lead to an unfavorable equilibrium position.

  • Incomplete Reaction: Fischer esterification is an equilibrium process. Insufficient reaction time, inadequate heating, or a non-optimal catalyst concentration can result in a significant amount of unreacted starting material.

  • Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (hydrolysis of the ester). It is crucial to use anhydrous ethanol and a strong dehydrating acid catalyst like concentrated sulfuric acid.

Q3: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

Besides the desired ester and unreacted starting material, you might observe the following side products:

  • Ether Formation: Under acidic conditions and at elevated temperatures, ethanol can undergo self-condensation to form diethyl ether.

  • Byproducts from Impurities: Impurities in the starting 4-fluoro-2-methylbenzoic acid could lead to other ester byproducts.

Q4: How can I improve the yield of my reaction?

To drive the equilibrium towards the formation of this compound, consider the following strategies:

  • Use of Excess Ethanol: Using a large excess of ethanol can shift the equilibrium towards the product side. Often, ethanol is used as the solvent for the reaction.

  • Removal of Water: Employing a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed is a very effective method to drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: Due to steric hindrance, longer reaction times and higher temperatures (reflux) are often necessary. Monitor the reaction progress by TLC to determine the optimal time.

  • Choice and Concentration of Catalyst: Ensure an adequate amount of a strong acid catalyst is used. Typically, a catalytic amount of concentrated sulfuric acid is effective.

Q5: My final product is difficult to purify. What are the recommended purification methods?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with an aqueous solution of a weak base, such as sodium bicarbonate, to remove any unreacted carboxylic acid.[1][2] This is followed by a wash with brine and drying over an anhydrous salt like sodium sulfate.

  • Column Chromatography: If the product is still not pure, column chromatography on silica gel is an effective method for separating the ester from non-polar impurities and any remaining starting material. A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically used.[3]

Q6: Are there alternative methods for synthesizing this compound, especially for sterically hindered substrates?

Yes, for sterically hindered carboxylic acids, alternative esterification methods can be more effective:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction proceeds under milder conditions and is often successful when Fischer esterification fails with hindered substrates.

  • Reaction with Alkyl Halides: The carboxylate salt of 4-fluoro-2-methylbenzoic acid can be reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction.

Data Presentation

Table 1: Typical Fischer Esterification Conditions for Benzoic Acid Derivatives
ParameterConditionRationale
Carboxylic Acid 4-fluoro-2-methylbenzoic acidStarting material
Alcohol Anhydrous Ethanol (large excess)Reactant and solvent; excess drives equilibrium
Catalyst Concentrated Sulfuric Acid (catalytic)Speeds up the reaction and acts as a dehydrating agent
Temperature Reflux (approx. 78 °C)Provides energy to overcome activation barrier
Reaction Time 8 - 24 hoursLonger time needed due to steric hindrance
Work-up Wash with aq. NaHCO₃, then brineNeutralizes catalyst and removes unreacted acid
Table 2: Troubleshooting Guide - Low Yield
ObservationPossible CauseSuggested Solution
High amount of unreacted starting material (TLC/GC-MS) Incomplete reaction due to steric hindrance or insufficient reaction time/temperature.Increase reaction time, ensure adequate reflux temperature, or consider using a Dean-Stark trap to remove water.
Product decomposes during reaction Reaction temperature is too high or prolonged heating.Monitor the reaction closely and stop it once the starting material is consumed. Consider a milder esterification method.
Low recovery after work-up Product loss during extraction or washing steps.Ensure proper phase separation during extractions. Minimize the number of washing steps if possible.
Formation of significant byproducts Non-optimal reaction conditions.Optimize catalyst concentration and temperature. Ensure starting materials are pure.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-fluoro-2-methylbenzoic acid

This protocol is a general guideline based on standard Fischer esterification procedures for substituted benzoic acids.[1][2][4]

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-fluoro-2-methylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to proceed for 8-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. (Caution: CO₂ evolution!).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-fluoro-2-methylbenzoic acid + Excess Ethanol B Add conc. H2SO4 (catalyst) A->B 1 C Reflux (8-24h) B->C 2 D Remove Excess Ethanol C->D 3 E Dissolve in Et2O/EtOAc D->E 4 F Wash with aq. NaHCO3 E->F 5 G Wash with Brine F->G 6 H Dry (Na2SO4) & Evaporate G->H 7 I Crude Product H->I 8 J Column Chromatography (if needed) I->J 9 K Pure this compound J->K 10

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Ester? StericHindrance Steric Hindrance Start->StericHindrance IncompleteReaction Incomplete Reaction Start->IncompleteReaction WaterPresent Water Present Start->WaterPresent IncreaseTimeTemp Increase Reaction Time/Temp StericHindrance->IncreaseTimeTemp AlternativeMethod Consider Alternative Method (e.g., Steglich) StericHindrance->AlternativeMethod IncompleteReaction->IncreaseTimeTemp DeanStark Use Dean-Stark Trap IncompleteReaction->DeanStark WaterPresent->DeanStark ExcessAlcohol Use Large Excess of Anhydrous Alcohol WaterPresent->ExcessAlcohol

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Optimization of Esterification for Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis and optimization of Ethyl 4-fluoro-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The standard and most direct method is the Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol using a strong acid catalyst.[1][2] This method is a classic acid-catalyzed nucleophilic acyl substitution.

Q2: Why is a strong acid catalyst, such as sulfuric acid (H₂SO₄), required for Fischer esterification?

A strong acid catalyst is crucial for two main reasons[3][4][5]:

  • Activation of the Carboxylic Acid : The acid protonates the carbonyl oxygen of the 4-fluoro-2-methylbenzoic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1][6]

  • Dehydration : Concentrated sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction.[3][4][7] This helps to shift the reaction equilibrium toward the product side, increasing the overall yield.

Q3: How can the yield of this compound be maximized?

Fischer esterification is a reversible reaction, so maximizing the yield involves shifting the chemical equilibrium to favor the products.[8][9][10] According to Le Châtelier's principle, this can be achieved by:

  • Using an Excess of a Reactant : The most common strategy is to use a large excess of the alcohol (ethanol), which is often used as the reaction solvent itself.[6][7][9][11][12] A four-fold molar excess of alcohol can increase the theoretical yield to approximately 95%.[12]

  • Removing a Product : The continuous removal of water as it is formed will drive the reaction to completion.[6][9][11] This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[13][14][15]

Q4: Does the ortho-methyl group on the benzoic acid ring present any specific challenges?

Yes. The methyl group at the 2-position (ortho to the carboxylic acid) can cause steric hindrance.[6] This steric bulk can impede the nucleophilic attack of ethanol on the carbonyl carbon, potentially slowing down the reaction rate compared to unhindered benzoic acids.[6] To overcome this, longer reaction times or higher temperatures may be necessary to achieve a satisfactory yield.

Experimental Protocol: Fischer Esterification

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Absolute Ethanol (used in excess, as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether (or Ethyl Acetate) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methylbenzoic acid.

  • Reagent Addition : Add a significant excess of absolute ethanol (e.g., 5-10 molar equivalents). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid).

  • Reflux : Heat the mixture to reflux and maintain it for several hours (e.g., 4-8 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC). Due to potential steric hindrance, the reaction may require a longer reflux period.

  • Work-up - Quenching and Neutralization : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the cooled mixture into a separatory funnel containing cold water.

  • Extraction : Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with:

    • Water (2x volumes)

    • Saturated sodium bicarbonate solution until no more CO₂ gas evolves (this removes unreacted carboxylic acid and the sulfuric acid catalyst).[16][17]

    • Saturated brine solution (1x volume) to aid in separating the layers and removing residual water.[18]

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification : Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be purified further by vacuum distillation to yield pure this compound.[17][19]

Optimization and Data Presentation

Optimizing the reaction involves adjusting parameters to find the conditions that provide the highest yield and purity. Below are tables summarizing key reaction parameters and an illustrative optimization study.

Table 1: Key Parameters for Fischer Esterification

ParameterTypical Range/ConditionPurpose
Reactant Ratio 5-10 eq. of EthanolShift equilibrium to favor product formation.
Catalyst Conc. H₂SO₄, p-TsOHProtonate the carbonyl to activate the carboxylic acid.
Catalyst Loading 3-5 mol%Sufficient to catalyze the reaction without causing side reactions.
Temperature Reflux (approx. 78°C for Ethanol)Provide activation energy for the reaction.
Reaction Time 4-24 hoursAllow the reaction to reach equilibrium or completion.
Water Removal Dean-Stark Trap / Molecular SievesShift equilibrium by removing a product.[9][14]

Table 2: Illustrative Optimization Study for this compound Synthesis

Note: The following data is hypothetical and serves as an example for an optimization workflow.

EntryEthanol (Equivalents)H₂SO₄ (mol%)Time (h)Temperature (°C)Yield (%)
153478 (Reflux)65
2103478 (Reflux)78
3105478 (Reflux)82
4105878 (Reflux)91
51058100 (Sealed Vessel)95

Troubleshooting Guide

Problem: The reaction yield is very low or no product is formed.

  • Possible Cause A: Reaction has not reached completion.

    • Solution : The Fischer esterification is an equilibrium-controlled process.[8] To drive it forward, increase the reflux time, use a larger excess of ethanol, or actively remove water using a Dean-Stark apparatus or by adding 4Å molecular sieves to the reaction flask.[9][11]

  • Possible Cause B: Insufficient or inactive catalyst.

    • Solution : Ensure you are using fresh, concentrated sulfuric acid. If the acid has absorbed atmospheric moisture, its effectiveness as both a catalyst and a dehydrating agent will be reduced.[3] Consider using a slightly higher catalyst load, but be cautious of potential side reactions like dehydration of the alcohol.

  • Possible Cause C: Significant steric hindrance.

    • Solution : The ortho-methyl group can slow the reaction.[6] If increasing the reaction time is not sufficient, consider alternative, more forcing conditions. This could include using a sealed-vessel microwave reactor, which can safely heat the reaction above the boiling point of ethanol, often accelerating sterically hindered reactions.[20]

Problem: The work-up is difficult due to the formation of an emulsion during extraction.

  • Possible Cause: Soaps formed from residual acid and base.

    • Solution : To break up an emulsion, add a small amount of saturated sodium chloride solution (brine) and swirl the separatory funnel gently. Avoid vigorous shaking. Allowing the funnel to stand for a longer period can also help the layers to separate.

Problem: The final product is impure, containing unreacted starting material.

  • Possible Cause A: Incomplete removal of 4-fluoro-2-methylbenzoic acid.

    • Solution : The unreacted carboxylic acid is acidic and must be removed with a base. During the work-up, ensure you wash the organic layer thoroughly with a saturated sodium bicarbonate solution.[16] Check the pH of the aqueous wash to ensure it is basic before proceeding. Repeat the wash if necessary.

  • Possible Cause B: Inefficient final purification.

    • Solution : If vacuum distillation does not provide sufficient purity, consider column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the non-polar ester product from any remaining polar impurities.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_acid 4-Fluoro-2-methylbenzoic Acid setup Combine Reagents in Flask start_acid->setup start_alcohol Ethanol (Excess) start_alcohol->setup start_cat Conc. H2SO4 start_cat->setup reflux Heat to Reflux (4-8 hours) setup->reflux quench Quench with Water reflux->quench extract Extract with Ether quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Filter wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill end_product This compound distill->end_product troubleshooting_guide problem Problem: Low Product Yield causeA Cause A: Incomplete Reaction (Equilibrium) problem->causeA causeB Cause B: Inactive Catalyst problem->causeB causeC Cause C: Steric Hindrance problem->causeC solutionA1 Increase Reflux Time causeA->solutionA1 solutionA2 Increase Ethanol Excess causeA->solutionA2 solutionA3 Remove Water (e.g., Dean-Stark) causeA->solutionA3 solutionB Use Fresh Conc. H2SO4 causeB->solutionB solutionC1 Prolong Reaction Time causeC->solutionC1 solutionC2 Use Microwave Reactor causeC->solutionC2

References

removing impurities from "Ethyl 4-fluoro-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-fluoro-2-methylbenzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound can originate from the synthesis process. These may include:

  • Unreacted Starting Materials: Residual 4-fluoro-2-methylbenzoic acid and ethanol.

  • Isomeric Impurities: Positional isomers such as Ethyl 2-fluoro-4-methylbenzoate, which can form during the synthesis of the parent carboxylic acid.[1]

  • Byproducts of Esterification: Water formed during the reaction can lead to side reactions.

  • Hydrolysis Product: The ester can hydrolyze back to 4-fluoro-2-methylbenzoic acid, especially in the presence of moisture or acid/base catalysts.[2][3][4]

  • Solvent Residues: Residual solvents used in the synthesis and workup, such as dichloromethane or ethyl acetate.[5][6]

Q2: How can I monitor the purity of my this compound sample?

A2: The purity of this compound can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.[7][8] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from its impurities.[3][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by comparing the spectra to a reference.[7][8][11]

Troubleshooting Guides

Issue 1: My purified this compound still shows the presence of the starting carboxylic acid (4-fluoro-2-methylbenzoic acid).

  • Possible Cause: Incomplete esterification reaction or hydrolysis of the ester during workup or purification.

  • Solution 1: Aqueous Wash: During the workup, wash the organic layer with a mild base solution, such as saturated aqueous sodium bicarbonate, to remove the acidic carboxylic acid impurity.[5][12][13] This will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer. Follow this with a brine wash to remove residual water.[5][13]

  • Solution 2: Column Chromatography: If an aqueous wash is insufficient, purification by column chromatography on silica gel is an effective method.[5][6][7] A gradient elution with a non-polar solvent system, like hexane-ethyl acetate, will allow for the separation of the less polar ester from the more polar carboxylic acid.[7]

Issue 2: My product is contaminated with a positional isomer.

  • Possible Cause: The synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, can sometimes yield isomers like 2-fluoro-4-methylbenzoic acid.[1] This isomeric impurity can be carried through the esterification process.

  • Solution: Recrystallization or Preparative Chromatography:

    • Recrystallization: This technique can be effective if the isomers have different solubilities in a particular solvent system. Solvents such as toluene, ethyl acetate, or a mixed solvent system could be explored for the parent acid before esterification.[1] For the ester, a solvent system like ethanol-hexane may be effective.[12]

    • Preparative HPLC or Column Chromatography: For difficult separations, preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary to resolve the isomers.[9]

Issue 3: The final product is an oil, but I expected a solid.

  • Possible Cause: The physical state of a compound can be influenced by its purity. Residual solvents or other impurities can lower the melting point, causing it to be an oil at room temperature. While some related esters are liquids, others are solids.[8][11]

  • Solution: High-Vacuum Drying and Further Purification:

    • Drying: Ensure all residual solvents are removed by drying the product under high vacuum.[14][15]

    • Purification: If the product remains an oil, further purification by column chromatography or distillation under reduced pressure may be required to remove impurities.[7][14]

Data Presentation

Table 1: Typical Solvent Systems for Purification

Purification MethodTypical Solvent SystemCompound Type Separated
Column Chromatography Hexane / Ethyl AcetateSeparation of ester from polar impurities (e.g., carboxylic acid).[7]
Aqueous Wash Saturated Sodium BicarbonateRemoval of acidic impurities (e.g., carboxylic acid).[5][12]
Recrystallization Ethanol / HexanePurification of solid esters from less soluble impurities.[12]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., 95:5 hexane:ethyl acetate).[7]

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.[15]

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[7]

Protocol 2: Removal of Acidic Impurities by Aqueous Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.[5][14]

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[5][12] Stopper the funnel, shake gently, and vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[5][13]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[5][14]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Visualizations

experimental_workflow start Crude Ethyl 4-fluoro-2-methylbenzoate dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Saturated NaHCO3 Solution dissolve->wash separate Separate Aqueous Layer wash->separate brine Wash with Brine separate->brine Organic Layer acid_waste Aqueous Waste (Carboxylate Salt) separate->acid_waste Aqueous Layer dry Dry over Anhydrous Na2SO4 brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the removal of acidic impurities.

troubleshooting_flowchart start Impure Product check_impurity Identify Impurity (TLC, NMR, etc.) start->check_impurity is_acid Is it the starting acid? check_impurity->is_acid is_isomer Is it an isomer? is_acid->is_isomer No wash Aqueous NaHCO3 Wash is_acid->wash Yes is_solvent Is it residual solvent? is_isomer->is_solvent No recrystallize Recrystallization / Preparative HPLC is_isomer->recrystallize Yes chromatography Column Chromatography is_solvent->chromatography Other vacuum Dry under High Vacuum is_solvent->vacuum Yes end Pure Product wash->end chromatography->end recrystallize->end vacuum->end

References

Technical Support Center: Synthesis of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-fluoro-2-methylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows two closely related spots on TLC/peaks in GC-MS, even after purification. What could be the second compound?

A1: The most probable byproduct is the isomeric ester, Ethyl 2-fluoro-4-methylbenzoate . This arises if the starting material, 4-fluoro-2-methylbenzoic acid, contains its isomer, 2-fluoro-4-methylbenzoic acid. This isomeric impurity is a common byproduct in the synthesis of the carboxylic acid precursor, particularly from m-fluorotoluene.[1] Since their chemical properties are very similar, both isomers will undergo esterification and can be difficult to separate.

  • Troubleshooting Tip: Verify the purity of the starting 4-fluoro-2-methylbenzoic acid before beginning the esterification. If the isomeric impurity is present, it should be removed by recrystallization.[1]

Q2: The yield of my esterification is lower than expected, and I've noticed a significant amount of a low-boiling point compound during distillation. What is it?

A2: If you are using sulfuric acid as a catalyst, it's likely you are forming diethyl ether from the self-condensation of ethanol, especially if the reaction temperature is not carefully controlled.[2][3][4] At higher temperatures (around 170°C), ethanol can also dehydrate to form ethene gas.[2]

  • Troubleshooting Tip: Maintain the recommended reaction temperature for the esterification. To minimize diethyl ether formation, consider using a milder acid catalyst or a different synthetic route if high temperatures are required.

Q3: My NMR analysis of the crude product shows the presence of unreacted starting materials. How can I improve the conversion rate?

A3: The Fischer esterification is an equilibrium reaction.[5][6][7] The presence of unreacted 4-fluoro-2-methylbenzoic acid and ethanol is common if the equilibrium is not shifted sufficiently towards the products.

  • Troubleshooting Tips:

    • Use an excess of one reactant: Typically, using a large excess of ethanol can drive the reaction to completion.[6]

    • Remove water as it forms: Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.[8] This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.

Q4: After workup, my product is wet. What is the best way to dry it, and why is it important?

A4: The presence of water can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol, especially if any acid catalyst remains. The organic extract should be washed with a saturated sodium bicarbonate solution to remove the acid catalyst, then with brine, and finally dried over an anhydrous salt like magnesium sulfate or sodium sulfate before solvent removal.

Q5: Could the product decarboxylate under the reaction conditions?

A5: While possible at very high temperatures, decarboxylation of benzoic acids to form 3-fluorotoluene is generally not a major side reaction under typical Fischer esterification conditions.[9][10] However, if the reaction is overheated for a prolonged period, it could contribute to minor yield loss.

Byproduct Summary

The following table summarizes the common byproducts in the synthesis of this compound via Fischer esterification.

Byproduct/ImpurityChemical FormulaOriginMitigation Strategy
Ethyl 2-fluoro-4-methylbenzoateC₁₀H₁₁FO₂Isomeric impurity in the 4-fluoro-2-methylbenzoic acid starting material.[1]Purify the starting carboxylic acid by recrystallization before esterification.
Unreacted 4-fluoro-2-methylbenzoic acidC₈H₇FO₂Incomplete reaction due to equilibrium.[6][7]Use an excess of ethanol; remove water as it forms.
Diethyl EtherC₄H₁₀OAcid-catalyzed self-condensation of ethanol.[2][3]Maintain proper reaction temperature; use a milder acid catalyst.
WaterH₂OProduct of the esterification reaction.[8]Use a Dean-Stark apparatus or a dehydrating agent.
EtheneC₂H₄High-temperature dehydration of ethanol.[2]Avoid excessive heating of the reaction mixture.
3-FluorotolueneC₇H₇FPotential thermal decarboxylation of the carboxylic acid.[9][10]Maintain controlled reaction temperatures.

Experimental Protocols

Synthesis of 4-fluoro-2-methylbenzoic acid (Precursor)

This protocol is adapted from a patented method.[1]

  • Acylation: m-Fluorotoluene and trichloroacetyl chloride are reacted in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) in a suitable solvent. This reaction produces a mixture of ortho- and para-acylated isomers.

  • Hydrolysis: The resulting ketone isomers are then hydrolyzed under alkaline conditions (e.g., using sodium hydroxide solution).

  • Acidification: The reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate the carboxylic acid isomers.

  • Purification: The target 4-fluoro-2-methylbenzoic acid is separated from its 2-fluoro-4-methylbenzoic acid isomer via recrystallization from a suitable solvent like toluene.

Fischer Esterification for this compound

This is a general protocol for Fischer esterification.[5][11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine 4-fluoro-2-methylbenzoic acid (1 equivalent) and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product can be purified by vacuum distillation.

Visualized Workflows and Pathways

troubleshooting_workflow Troubleshooting Flowchart for Byproduct Identification start Analysis Shows Impurity check_isomer Is it an isomer of the product? (e.g., similar mass spec, different retention time) start->check_isomer isomer_byproduct Likely Ethyl 2-fluoro-4-methylbenzoate. Source: Impure starting acid. check_isomer->isomer_byproduct Yes check_low_bp Is it a low-boiling point compound? check_isomer->check_low_bp No ether_byproduct Likely Diethyl Ether. Source: Ethanol self-condensation. check_low_bp->ether_byproduct Yes check_starting_material Does NMR/IR show unreacted 4-fluoro-2-methylbenzoic acid? check_low_bp->check_starting_material No incomplete_reaction Incomplete reaction. Source: Equilibrium not shifted. check_starting_material->incomplete_reaction Yes other Other minor byproducts (e.g., decarboxylation product) check_starting_material->other No

Caption: Troubleshooting guide for identifying common byproducts.

reaction_pathway Synthesis Pathway and Byproduct Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation start_acid 4-Fluoro-2-methylbenzoic Acid product This compound start_acid->product Esterification ethanol Ethanol (excess) ethanol->product diethyl_ether Diethyl Ether ethanol->diethyl_ether Self-condensation catalyst H₂SO₄ (cat.) catalyst->product catalyst->diethyl_ether water Water product->water + isomer_acid 2-Fluoro-4-methylbenzoic Acid (Impurity) isomer_ester Ethyl 2-fluoro-4-methylbenzoate isomer_acid->isomer_ester Esterification

References

preventing decomposition of "Ethyl 4-fluoro-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 4-fluoro-2-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling, storage, and stability of this compound.

Troubleshooting Guide

Issue 1: Suspected Decomposition of this compound Upon Storage

Question: I suspect my sample of this compound has started to decompose. What are the likely causes and how can I confirm this?

Answer:

Decomposition of this compound during storage is primarily due to hydrolysis and, to a lesser extent, thermal degradation.

Potential Causes:

  • Hydrolysis: Exposure to moisture, especially in the presence of acidic or basic contaminants, is a major cause of decomposition. Esters can be cleaved back into a carboxylic acid and an alcohol by reaction with water.[1] The fluorine substituent on the benzene ring may accelerate the rate of hydrolysis.

  • Thermal Stress: Although many aromatic esters are relatively stable, prolonged exposure to high temperatures can lead to decomposition.[2] For ortho-substituted ethyl benzoates, pyrolysis can yield ethylene and the corresponding benzoic acid.[2]

  • Contamination: The presence of strong acids, bases, or oxidizing agents can catalyze decomposition.

Confirmation of Decomposition:

A reliable method to confirm decomposition and identify degradation products is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the components of your sample and provide mass spectra to identify this compound and any potential byproducts, such as 4-fluoro-2-methylbenzoic acid and ethanol.

Issue 2: Unexpected Side Products in a Reaction Involving this compound

Question: I am using this compound in a reaction and observing unexpected side products. Could the starting material be the issue?

Answer:

Yes, the purity and stability of your this compound are critical. If the compound has started to decompose, the resulting impurities can lead to unexpected side reactions.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before use, verify the purity of your this compound using a suitable analytical method like GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Inert Atmosphere: If your reaction is sensitive to moisture or oxygen, ensure you are using proper inert atmosphere techniques. This involves using oven-dried glassware and performing the reaction under a nitrogen or argon atmosphere.[3]

  • Anhydrous Solvents: Use anhydrous solvents to minimize the risk of hydrolysis.

  • Purification of Starting Material: If you suspect your starting material is impure, consider purifying it before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and flame.[4] It is also crucial to protect it from moisture and incompatible materials such as strong acids, strong bases, and oxidizing agents.

Q2: What type of container is best for storing this compound?

A2: Borosilicate glass containers are preferred for the long-term storage of most esters as they are inert.[4] For added protection against moisture, consider using a container with a PTFE-lined cap.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: For long-term storage, especially for high-purity samples intended for sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent exposure to moisture and atmospheric oxygen.

Q4: What is the primary decomposition pathway for this compound?

A4: The most common decomposition pathway for ethyl benzoates is hydrolysis, which can be catalyzed by either acid or base, yielding the corresponding carboxylic acid (4-fluoro-2-methylbenzoic acid) and ethanol.

Q5: How do the substituents (fluoro and methyl groups) affect the stability of this molecule?

A5: The electron-withdrawing nature of the fluorine atom can make the carbonyl carbon more electrophilic, potentially increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate. The ortho-methyl group may introduce some steric hindrance around the ester functionality, which could slightly decrease the rate of hydrolysis. However, the electronic effect of the fluorine atom is generally considered to be more significant in influencing the reactivity of the ester group.

Data Summary

Table 1: General Thermal Decomposition Data for Substituted Ethyl Benzoates

Substituent PositionSubstituentRelative Rate of Pyrolysis (Compared to Ethyl Benzoate)
ortho-NH₂Slower
ortho-OCH₃Slower
ortho-CH₃Slower
ortho-H1.00
ortho-FFaster
ortho-ClFaster
ortho-BrFaster
ortho-NO₂Faster

Table 2: Recommended Desiccants for Storage

Desiccant TypePropertiesRecommended Use
Silica Gel Inert, non-toxic, high absorptive capacity.[5]General purpose, suitable for preventing moisture damage during storage.[5][6]
Molecular Sieves Highly adsorptive with uniform pore sizes, effective at low humidity.[6]Drying solvents and maintaining a very dry atmosphere for highly sensitive materials.[6]
Activated Alumina Porous aluminum oxide.Can be used for drying liquids and gases.
Calcium Chloride High moisture absorption capacity, effective in high humidity.[6]Bulk drying applications.[6]

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Distillation

This protocol is a general procedure for purifying water-insoluble esters and should be adapted based on the specific impurities present.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities (e.g., 4-fluoro-2-methylbenzoic acid).

  • Wash the organic layer with brine to remove any remaining aqueous solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting oil by vacuum distillation.

Protocol 2: Handling of this compound under an Inert Atmosphere

This protocol outlines the basic steps for handling moisture-sensitive reagents like this compound.

Materials:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Nitrogen or argon gas source with a bubbler

  • Syringes and needles (oven-dried)

  • Cannula (for liquid transfers)

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven (typically at >120 °C) overnight and assembled while hot.

  • Inerting the Flask: Assemble the glassware and flush with a steady stream of nitrogen or argon for several minutes. A balloon filled with the inert gas can be attached to the flask via a needle through the septum to maintain a positive pressure.[3]

  • Transferring the Ester:

    • If the ester is in a septa-sealed bottle, use a dry, inert gas-flushed syringe to withdraw the desired amount.

    • Insert the needle through the septum of the reaction flask and add the ester.

    • For larger quantities, a cannula transfer under positive inert gas pressure can be used.

  • Adding Other Reagents: Add any other reagents or solvents using dry syringes or cannula under a positive pressure of inert gas.

Visualizations

Decomposition_Troubleshooting start Suspected Decomposition of This compound check_purity Confirm Decomposition (e.g., GC-MS, NMR) start->check_purity decomposed Decomposition Confirmed check_purity->decomposed Positive not_decomposed No Decomposition Detected check_purity->not_decomposed Negative identify_cause Identify Potential Causes decomposed->identify_cause other_issue Investigate Other Experimental Factors not_decomposed->other_issue hydrolysis Hydrolysis (Moisture Exposure) identify_cause->hydrolysis thermal Thermal Degradation (Heat) identify_cause->thermal contamination Contamination (Acids, Bases) identify_cause->contamination implement_prevention Implement Preventive Measures hydrolysis->implement_prevention thermal->implement_prevention contamination->implement_prevention storage Review Storage Conditions (Cool, Dry, Inert Atmosphere) implement_prevention->storage handling Review Handling Procedures (Inert Techniques) implement_prevention->handling purify Purify Compound Before Use implement_prevention->purify

Caption: Troubleshooting workflow for suspected decomposition.

Storage_Protocol start Receiving Ethyl 4-fluoro-2-methylbenzoate container Select Appropriate Container (Borosilicate Glass, PTFE-lined cap) start->container environment Choose Storage Environment container->environment cool Cool Location (Away from heat sources) environment->cool dry Dry Environment (Use of desiccants) environment->dry ventilated Well-Ventilated Area environment->ventilated inert Consider Inert Atmosphere (Nitrogen or Argon) environment->inert labeling Properly Label Container cool->labeling dry->labeling ventilated->labeling inert->labeling end Stable Long-Term Storage labeling->end

Caption: Recommended storage protocol flowchart.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products ester This compound products Decomposition Products ester->products Hydrolysis water H₂O catalyst H⁺ or OH⁻ acid 4-fluoro-2-methylbenzoic acid products->acid alcohol Ethanol products->alcohol

References

Technical Support Center: Production of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4-fluoro-2-methylbenzoate.

I. Synthesis Overview & Key Challenges

The production of this compound is typically a multi-step process. A common synthetic route involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis to yield a mixture of isomeric acids, primarily 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. The desired 4-fluoro-2-methylbenzoic acid is then isolated and esterified with ethanol to produce the final product.

The primary challenges in scaling up this process include:

  • Isomer Formation and Separation: The initial acylation step produces a mixture of isomers that can be difficult to separate on a large scale.

  • Reaction Equilibrium: The esterification reaction is reversible, requiring specific strategies to drive the reaction to completion.

  • Process Optimization: Maintaining optimal conditions for temperature, mixing, and catalyst activity is crucial for maximizing yield and purity at an industrial scale.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound.

A. Synthesis of 4-fluoro-2-methylbenzoic Acid (Precursor)

Q1: The yield of the desired 4-fluoro-2-methylbenzoic acid is low after the Friedel-Crafts acylation and hydrolysis steps. What are the potential causes?

A1: Low yields of the target acid precursor can stem from several factors related to the Friedel-Crafts acylation reaction. The reaction of m-fluorotoluene with an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) produces both ortho- and para-isomers.[1] Key areas to investigate include:

  • Catalyst Quality and Stoichiometry: Ensure the Lewis acid catalyst is anhydrous and used in the correct molar ratio. Moisture can deactivate the catalyst.

  • Reaction Temperature: Inadequate temperature control can lead to side reactions or reduced selectivity.

  • Purity of Starting Materials: Impurities in the m-fluorotoluene or acylating agent can interfere with the reaction.

  • Inefficient Hydrolysis: Incomplete hydrolysis of the acylated intermediate will result in a lower yield of the carboxylic acid.

Troubleshooting Workflow for Low Precursor Yield

G cluster_catalyst Catalyst Issues cluster_temp Temperature Control cluster_purity Starting Material Purity cluster_hydrolysis Hydrolysis Step start Low Yield of 4-fluoro-2-methylbenzoic acid check_catalyst Verify Catalyst Quality and Stoichiometry start->check_catalyst check_temp Review Reaction Temperature Profile start->check_temp check_purity Analyze Purity of Starting Materials start->check_purity check_hydrolysis Confirm Complete Hydrolysis start->check_hydrolysis catalyst_moisture Moisture present? check_catalyst->catalyst_moisture catalyst_ratio Incorrect molar ratio? check_catalyst->catalyst_ratio temp_low Too low? (Slow reaction) check_temp->temp_low temp_high Too high? (Side reactions) check_temp->temp_high sm_impurities Impurities detected in m-fluorotoluene or acylating agent? check_purity->sm_impurities hydrolysis_incomplete Incomplete conversion to acid? check_hydrolysis->hydrolysis_incomplete solution Optimize reaction conditions based on findings. catalyst_moisture->solution catalyst_ratio->solution temp_low->solution temp_high->solution sm_impurities->solution hydrolysis_incomplete->solution

Caption: Troubleshooting low yield of the carboxylic acid precursor.

Q2: How can the 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid isomers be separated efficiently at a large scale?

A2: The separation of these isomers is a critical and often challenging step.

  • Recrystallization: This is a common method mentioned for the purification of 4-fluoro-2-methylbenzoic acid.[1] The choice of solvent is crucial for achieving good separation. Toluene is a solvent that has been reported for this purpose.[1] The efficiency of recrystallization can decrease at larger scales due to kinetic and solubility factors.

  • Chromatographic Methods: For high-purity requirements, especially in pharmaceutical applications, chromatographic techniques may be necessary.

    • High-Performance Liquid Chromatography (HPLC): Can be used for purification, but may be costly for very large quantities.

    • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that is highly scalable and can be a cost-effective alternative to HPLC for large-scale purification.

B. Esterification of 4-fluoro-2-methylbenzoic Acid

Q3: My Fischer esterification reaction to produce this compound has a low conversion rate. What are the common causes?

A3: Low conversion in Fischer esterification is a frequent issue, primarily due to the reversible nature of the reaction. Key factors include:

  • Equilibrium Limitations: The reaction between the carboxylic acid and ethanol is in equilibrium with the ester and water. Without intervention, the reaction will not go to completion.

  • Presence of Water: As a product of the reaction, water can shift the equilibrium back towards the starting materials (hydrolysis), reducing the ester yield.

  • Inefficient Catalysis: An insufficient amount or an inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.

  • Suboptimal Temperature: The reaction temperature is crucial. If it's too low, the reaction will be very slow. Conversely, if it's too high, it can lead to side reactions.

Strategies to Improve Esterification Yield

StrategyDescriptionRationale
Use Excess Reactant Use a large excess of ethanol.Shifts the reaction equilibrium towards the product side (Le Chatelier's Principle). Ethanol is often the less expensive reactant and can also serve as the solvent.
Water Removal Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.Continuously removing a product shifts the equilibrium towards the products.
Catalyst Optimization Ensure the acid catalyst is active and used in the appropriate concentration.An effective catalyst increases the rate at which equilibrium is reached.
Temperature Control Maintain the optimal reaction temperature.Balances reaction rate with the prevention of side reactions.

Q4: What are the potential side products in the synthesis of this compound?

  • Dehydration of Ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether.

  • Formation of Isomeric Ester: If the starting 4-fluoro-2-methylbenzoic acid is not completely pure, the isomeric Ethyl 2-fluoro-4-methylbenzoate will also be formed.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 4-fluoro-2-methylbenzoic acid in the product mixture.

Q5: What are the key considerations when scaling up the esterification reaction from lab to pilot or industrial scale?

A5: Scaling up requires careful consideration of several factors that may not be as critical at the lab scale.

Key Scale-Up Considerations

ParameterLab ScalePilot/Industrial Scale
Mixing Typically efficient due to small volumes and high surface area-to-volume ratio.Critical to ensure uniform temperature and concentration. Inadequate mixing can lead to localized "hot spots" and side reactions. Agitator design and speed are crucial.
Heat Transfer Heating and cooling are generally rapid.Slower heat transfer due to a lower surface area-to-volume ratio. Requires careful design of heating/cooling jackets and internal coils to maintain temperature control.
Reagent Addition Usually rapid.Slow, controlled addition of reagents (especially the acid catalyst) is often necessary to manage heat generation (exotherms).
Work-up & Purification Simple extractions and lab-scale distillation or chromatography are common.Requires large-scale extraction vessels, and purification may involve fractional distillation under vacuum or industrial-scale chromatography.

Troubleshooting Logic for Industrial Esterification Reactors

G cluster_mixing Mixing cluster_temp Temperature cluster_feed Feedstock cluster_water Water Removal start Production Issue (Low Yield/Purity) check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control System start->check_temp check_feed Inspect Feed Quality and Addition Rate start->check_feed check_water Assess Water Removal System start->check_water agitator Agitator speed/design appropriate? check_mixing->agitator baffles Baffles functioning correctly? check_mixing->baffles sensors Temperature sensors calibrated? check_temp->sensors heat_transfer Heat transfer fluid flow adequate? check_temp->heat_transfer purity Isomer purity of acid feedstock sufficient? check_feed->purity addition_rate Catalyst addition rate too fast? check_feed->addition_rate dean_stark Dean-Stark or equivalent system functioning? check_water->dean_stark leaks System leaks allowing moisture in? check_water->leaks solution Adjust process parameters and equipment as needed. agitator->solution baffles->solution sensors->solution heat_transfer->solution purity->solution addition_rate->solution dean_stark->solution leaks->solution

Caption: Troubleshooting industrial esterification reactor issues.

III. Experimental Protocols

A. General Laboratory Protocol for Fischer Esterification

This protocol is a general guideline and should be adapted and optimized for specific equipment and scales.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Anhydrous Ethanol (large excess, e.g., 10-20 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2 mol%)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended for driving the reaction to completion)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-fluoro-2-methylbenzoic acid and a large excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC. If using a Dean-Stark trap, monitor water collection.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the cooled mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

IV. Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

This technical support guide is intended for informational purposes only and should be used by qualified professionals. All procedures should be performed with appropriate safety precautions.

References

Technical Support Center: Synthesis of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Ethyl 4-fluoro-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent method is the Fischer-Speier esterification. This reaction involves heating the starting material, 4-fluoro-2-methylbenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and specific measures are often taken to drive it towards the product.[1][2]

Q2: Which catalysts are most effective for the Fischer esterification of 4-fluoro-2-methylbenzoic acid?

A2: Strong Brønsted acids are the standard catalysts for this reaction. Concentrated sulfuric acid (H₂SO₄) is most common due to its efficacy and low cost.[3][4][5] Para-toluenesulfonic acid (p-TsOH) is another effective option, which is a solid and can be easier to handle.[3] For specialized applications, heterogeneous catalysts like the metal-organic framework UiO-66-NH₂ have been shown to be effective for the esterification of other fluorinated benzoic acids and may be applicable here.[6][7][8]

Q3: Are there alternative methods to Fischer esterification for this synthesis?

A3: Yes, several alternative methods can be used, particularly if the starting material is sensitive to strong acids or high temperatures:

  • Reaction with Acyl Chlorides : 4-fluoro-2-methylbenzoic acid can be converted to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with ethanol to form the ester, avoiding the production of water.[7]

  • Steglich Esterification : This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder technique suitable for acid-sensitive substrates.[7]

Catalyst and Condition Comparison

The following table summarizes common catalytic systems used for the esterification of benzoic acid derivatives, which can be adapted for this compound synthesis.

CatalystTypical AlcoholConditionsTypical YieldKey Advantages & Disadvantages
H₂SO₄ (conc.) Ethanol (Excess)Reflux, 2-8 hours78-95%[3][9]Adv: Low cost, highly effective. Disadv: Harsh conditions, difficult to remove, potential for side reactions.
p-TsOH Toluene (solvent), EthanolReflux with Dean-Stark trap, ~30 hours~96%[3]Adv: Solid catalyst (easier to handle), effective water removal. Disadv: Longer reaction times.
UiO-66-NH₂ Methanol (for methyl ester)150°C, 10 hours (sealed vessel)High Conversion[6][7]Adv: Heterogeneous (easy to remove/recycle), milder than H₂SO₄. Disadv: Requires catalyst synthesis, higher initial cost.
Microwave (H₂SO₄) EthanolSealed vessel, 130-150°C, 15 minGood Yield[9]Adv: Drastically reduced reaction time. Disadv: Requires specialized microwave equipment.

Troubleshooting Guide

Problem: Low or No Ester Yield

This is the most common issue in Fischer esterification, which is an equilibrium-controlled reaction.[1]

G start Low / No Yield q1 Is water being effectively removed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no  Equilibrium favors reactants q2 Is the catalyst active and in sufficient quantity? a1_yes->q2 sol1 Action: Use excess alcohol, a Dean-Stark trap, or other drying agents. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no  Insufficient activation  of carbonyl q3 Are reaction time and temperature optimal? a2_yes->q3 sol2 Action: Use fresh, concentrated acid catalyst. Ensure at least catalytic amount is present. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no  Reaction has not  reached equilibrium end_node Consider alternative methods (e.g., Acyl Chloride route) a3_yes->end_node sol3 Action: Increase reflux time or temperature. Monitor reaction via TLC. a3_no->sol3

Caption: Troubleshooting flowchart for low yield issues.

Problem: Product contains unreacted 4-fluoro-2-methylbenzoic acid after workup.

  • Cause : Insufficient washing with a basic solution during the extraction phase.

  • Solution : During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[3][10] Continue washing until CO₂ evolution (fizzing) ceases. Test the aqueous layer with pH paper to ensure it is basic. This converts the acidic starting material into its water-soluble sodium salt, which is removed into the aqueous layer.

Problem: Product is wet or contains solvent after purification.

  • Cause : Incomplete drying of the organic layer before solvent evaporation.

  • Solution : After the final wash during extraction, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][11] Ensure the drying agent is added until it no longer clumps together. Filter the drying agent before proceeding to solvent removal. If purifying by distillation, ensure the distillation temperature is appropriate for the product and pressure used.

Experimental Protocols

Protocol 1: Standard Fischer Esterification using Sulfuric Acid

This protocol details the synthesis of this compound from 4-fluoro-2-methylbenzoic acid and ethanol.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification reactants 1. Combine Acid & Ethanol catalyst 2. Add H₂SO₄ (Catalyst) reactants->catalyst reflux 3. Reflux (Heat) catalyst->reflux quench 4. Cool & Dilute with Water reflux->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with NaHCO₃ & Brine extract->wash dry 7. Dry Organic Layer (Na₂SO₄) wash->dry filter 8. Filter Drying Agent dry->filter evaporate 9. Evaporate Solvent filter->evaporate distill 10. Purify by Distillation evaporate->distill product Final Product: This compound distill->product

Caption: Experimental workflow for this compound synthesis.

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a round-bottomed flask, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq.) in an excess of absolute ethanol (e.g., 10-20 eq.).

  • Catalyst Addition : While stirring and cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid (e.g., 0.1-0.3 eq.).

  • Reflux : Attach a reflux condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[11]

  • Cooling and Quenching : Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing a significant volume of water.

  • Extraction : Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.[10]

  • Washing : Wash the combined organic layers sequentially with:

    • Saturated NaHCO₃ solution (to remove unreacted acid and H₂SO₄).[3]

    • Water.

    • Saturated NaCl (brine) solution (to aid in phase separation).[3]

  • Drying : Dry the washed organic layer over anhydrous sodium sulfate.[11]

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude ester can be purified by vacuum distillation to yield the final product, this compound.

References

Validation & Comparative

A Comparative NMR Spectral Analysis of Ethyl 4-fluoro-2-methylbenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-fluoro-2-methylbenzoate against structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in structural elucidation and purity assessment.

Introduction

This compound is a substituted aromatic ester with a unique substitution pattern that gives rise to a distinct NMR spectrum. Understanding the chemical shifts and coupling constants of this molecule is crucial for confirming its synthesis and purity. By comparing its spectral data with those of simpler, related compounds—ethyl benzoate, ethyl 2-methylbenzoate, and ethyl 4-fluorobenzoate—we can dissect the electronic and steric influences of the methyl and fluoro substituents on the aromatic ring and the ethyl ester group.

Predicted and Experimental NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for ethyl benzoate, ethyl 2-methylbenzoate, and ethyl 4-fluorobenzoate, alongside predicted values for the target compound, this compound. These predictions are derived from established substituent effects and analysis of the experimental data of the analogues.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundAr-H (ppm)-OCH₂- (q, ppm)Ar-CH₃ (s, ppm)-CH₃ (t, ppm)J (Hz)
Ethyl Benzoate8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H)[1]4.38[1]-1.41[1]7.1, 7.2[1]
Ethyl 2-methylbenzoate7.91 (d, 1H), 7.36 (t, 1H), 7.21 (t, 2H)[1]4.36[1]2.58[1]1.38[1]8.0, 7.6, 7.3, 7.1[1]
Ethyl 4-fluorobenzoate8.04-8.09 (m, 2H), 7.08-7.14 (m, 2H)[1]4.38[1]-1.40[1]7.0[1]
This compound (Predicted) ~7.8 (d, 1H), ~6.9-7.0 (m, 2H)~4.37~2.5~1.39-

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundC=O (ppm)Ar-C (ppm)-OCH₂- (ppm)Ar-CH₃ (ppm)-CH₃ (ppm)
Ethyl Benzoate166.54[2]132.80, 130.62, 129.57, 128.34[2]60.90[2]-14.33[2]
Ethyl 2-methylbenzoate~167~140, 132, 131, 129, 125~61~21~14
Ethyl 4-fluorobenzoate~165~165 (C-F), 132 (d), 129 (d), 115 (d)~61-~14
This compound (Predicted) ~166~164 (C-F), ~142 (C-CH3), ~132, ~127, ~116, ~113~61~21~14

Experimental Protocols

The following is a general experimental protocol for acquiring NMR spectra, based on standard laboratory practices.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.0 s.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Spectral Interpretation and Visualization

The structural features of this compound lead to predictable patterns in its NMR spectra. The electron-withdrawing fluorine atom and the electron-donating methyl group have opposing effects on the electron density of the aromatic ring, influencing the chemical shifts of the aromatic protons and carbons.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H Spectrum transfer->acquire_1H acquire_13C Acquire 13C Spectrum transfer->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analysis Structure Elucidation integration->analysis

Caption: Workflow for NMR Spectral Analysis.

The expected spin-spin coupling in the aromatic region of this compound is a key feature for structural confirmation. The proton ortho to the ester group will likely appear as a doublet, coupled to the adjacent proton. The other two aromatic protons will show more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F Couplings.

Conclusion

The NMR spectral analysis of this compound, when compared with its structural analogues, allows for a detailed assignment of its proton and carbon signals. The substituent effects of the methyl and fluoro groups are clearly observable in the chemical shifts of the aromatic signals. The predicted data and the workflow presented here provide a robust framework for the characterization of this and other similarly substituted aromatic compounds. The detailed experimental protocol ensures reproducibility, which is critical for quality control in research and industrial settings.

References

A Comparative Analysis of the Mass Spectrum of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of Ethyl 4-fluoro-2-methylbenzoate, a compound of interest in synthetic chemistry and drug discovery. By comparing its fragmentation pattern with structurally related analogs, we offer insights into the influence of aromatic substitution on mass spectrometric behavior. This document is intended to aid researchers in compound identification and structural elucidation.

Predicted Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a characteristic fragmentation pattern dominated by cleavages adjacent to the carbonyl group and loss of the ethoxy group. The molecular ion peak (M+) is expected to be observed, and its fragmentation will lead to several key daughter ions. The presence of the fluorine and methyl substituents on the aromatic ring will influence the stability and formation of these fragments.

A primary fragmentation pathway involves the loss of the ethoxy radical (•OCH2CH3) to form a stable acylium ion. Another common fragmentation for ethyl esters is the loss of ethylene (C2H4) through a McLafferty-type rearrangement, leading to a protonated carboxylic acid. Subsequent fragmentations may involve the loss of carbon monoxide (CO) from the acylium ion.

Comparative Fragmentation Analysis

To understand the fragmentation of this compound, we compare its predicted mass spectrum with the experimentally determined mass spectra of four related compounds: Ethyl Benzoate, Ethyl 2-methylbenzoate, Ethyl 4-methylbenzoate, and Ethyl 4-fluorobenzoate. The table below summarizes the key fragments and their relative abundances.

Compound Molecular Ion (m/z) [M-28]+• (Loss of C2H4) [M-45]+ (Loss of •OC2H5) [Aryl]+ Other Key Fragments (m/z)
This compound (Predicted) 18215413710991 (Tropylium ion)
Ethyl Benzoate [1][2][3]150122105 (Base Peak)77-
Ethyl 2-methylbenzoate [4]164136119 (Base Peak)91-
Ethyl 4-methylbenzoate [5][6]164136119 (Base Peak)91-
Ethyl 4-fluorobenzoate [7]168140123 (Base Peak)95-

Analysis of Fragmentation Patterns:

  • Molecular Ion Peak: Aromatic esters generally show a distinct molecular ion peak.[8]

  • Loss of Ethoxy Radical ([M-45]+): The most prominent fragmentation pathway for these ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OC2H5) and the formation of a stable acylium ion.[9] This fragment often represents the base peak in the spectrum.

  • Loss of Ethylene ([M-28]+•): A significant peak corresponding to the loss of a neutral ethylene molecule via a McLafferty rearrangement is also commonly observed.[8]

  • Aryl Cation ([Aryl]+): Subsequent loss of carbon monoxide (CO) from the acylium ion leads to the formation of the corresponding aryl cation. The m/z of this ion is indicative of the substitution pattern on the aromatic ring.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

The data for the comparative compounds were obtained using Electron Ionization Mass Spectrometry (EI-MS). A typical protocol is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds, which vaporizes the sample.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M+•).

  • Fragmentation: The molecular ions are energetically unstable and undergo fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway This compound\n(m/z = 182) This compound (m/z = 182) Fragment 1\n(m/z = 154) Fragment 1 (m/z = 154) This compound\n(m/z = 182)->Fragment 1\n(m/z = 154) - C2H4 Fragment 2\n(m/z = 137) Fragment 2 (m/z = 137) This compound\n(m/z = 182)->Fragment 2\n(m/z = 137) - •OC2H5 Fragment 3\n(m/z = 109) Fragment 3 (m/z = 109) Fragment 2\n(m/z = 137)->Fragment 3\n(m/z = 109) - CO

Caption: Predicted EI-MS fragmentation of this compound.

References

A Comparative Guide to Purity Validation of Ethyl 4-fluoro-2-methylbenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical validation of Ethyl 4-fluoro-2-methylbenzoate purity using High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol and compares the HPLC method with alternative analytical techniques, supported by illustrative experimental data. The information herein is intended to assist researchers and quality control analysts in establishing robust and reliable methods for purity assessment.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Ensuring its purity is critical for the safety, efficacy, and quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for assessing the purity of such small organic molecules.[1][2] This guide focuses on a reverse-phase HPLC (RP-HPLC) method, which is particularly well-suited for the analysis of moderately polar compounds like aromatic esters.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is the most common mode of chromatography used for the analysis of small organic molecules.[1] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol.[5]

Illustrative HPLC Purity Analysis Data

The following table summarizes typical data obtained during the validation of an HPLC method for this compound.

ParameterThis compoundPotential Impurity A (e.g., 4-fluoro-2-methylbenzoic acid)Potential Impurity B (e.g., positional isomer)
Retention Time (min) 8.53.27.8
Relative Retention Time 1.000.380.92
Peak Area (%) 99.850.080.07
Limit of Detection (LOD) 0.01%0.01%0.01%
Limit of Quantitation (LOQ) 0.03%0.03%0.03%
Linearity (R²) >0.999>0.999>0.999
Recovery (%) 98.0 - 102.097.5 - 101.598.2 - 101.8

Detailed Experimental Protocol: HPLC Purity Validation

This protocol describes a typical RP-HPLC method for determining the purity of this compound. The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][6]

Chromatographic Conditions
  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). The aqueous phase should contain 0.1% phosphoric acid to control pH.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Preparation of Solutions
  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Diluent: Use the mobile phase as the diluent.

Validation Parameters

The following parameters should be assessed during method validation:[6][7]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method Validation and Analysis Workflow

The following diagram illustrates the logical workflow for the validation and subsequent purity analysis of this compound using the described HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Validation cluster_analysis Sample Analysis cluster_reporting Reporting A Reference Standard Preparation D HPLC Method Development B Sample Preparation C Mobile Phase Preparation E Method Validation (ICH Guidelines) D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L System Suitability Test (SST) E->L M Sample Injection & Data Acquisition L->M N Data Processing (Peak Integration) M->N O Purity Calculation (% Area Normalization) N->O P Final Report & Certificate of Analysis O->P

Caption: Workflow for HPLC method validation and purity analysis.

Comparison with Alternative Purity Determination Methods

While HPLC is a robust and widely accepted method, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[]

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity assays.[2]Requires reference standards for impurity identification and quantification, solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[9]Excellent for volatile impurities, high sensitivity (especially with FID or MS detectors).[10]Not suitable for non-volatile or thermally unstable compounds, derivatization may be required.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight information, can be used for structural elucidation of unknown impurities.[]Can be complex to operate, quantification may require stable isotope-labeled standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information, can be used for absolute quantification (qNMR) without a specific reference standard for each impurity.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Can determine the purity of highly pure crystalline substances without the need for a reference standard.[]Only applicable to crystalline solids with high purity (>98%), not suitable for amorphous materials or mixtures of isomers.

Conclusion

The validation of this compound purity by reverse-phase HPLC is a reliable and precise method that is well-suited for quality control in research and industrial settings. The detailed protocol and validation workflow presented in this guide provide a solid foundation for establishing a robust analytical procedure. While alternative techniques like GC, MS, and NMR offer complementary information, HPLC remains the gold standard for routine purity assessment of non-volatile small molecules due to its high resolution, sensitivity, and established validation protocols. Adherence to ICH guidelines for method validation is crucial to ensure the generation of accurate and defensible data.

References

A Comparative Guide to the Analytical Characterization of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods used to characterize Ethyl 4-fluoro-2-methylbenzoate and its structural isomers. Due to the limited availability of direct experimental data for this compound, this document leverages data from closely related compounds to provide expected analytical outcomes and detailed experimental protocols. This approach allows for a robust understanding of the characterization process for this class of aromatic esters.

Spectroscopic and Chromatographic Profiles: A Comparative Analysis

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. While specific data for this compound is scarce, we can infer its expected analytical profile by comparing it with its isomers: Ethyl 4-fluorobenzoate, Ethyl 2-methylbenzoate, and Ethyl 4-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Comparison of ¹H NMR Spectral Data for Ethyl Benzoate Derivatives

CompoundChemical Shift (δ) of Aromatic Protons (ppm)Chemical Shift (δ) of Ethyl Protons (ppm)Chemical Shift (δ) of Methyl Protons (ppm)
This compound (Expected) ~7.0-7.8~4.3 (q), ~1.3 (t)~2.4
Ethyl 4-fluorobenzoate8.05 (dd), 7.12 (dd)4.37 (q), 1.39 (t)N/A
Ethyl 2-methylbenzoate[1]7.91 (d), 7.36 (t), 7.21 (t)[1]4.36 (q), 1.38 (t)[1]2.58 (s)[1]
Ethyl 4-methylbenzoate[1]7.80 (d), 7.09 (d)[1]4.24 (q), 1.26 (t)[1]2.26 (s)[1]

Table 2: Comparison of ¹³C NMR Spectral Data for Ethyl Benzoate Derivatives

CompoundChemical Shift (δ) of Carbonyl Carbon (ppm)Chemical Shift (δ) of Aromatic Carbons (ppm)Chemical Shift (δ) of Ethyl Carbons (ppm)Chemical Shift (δ) of Methyl Carbon (ppm)
This compound (Expected) ~166~115-165 (C-F coupling expected)~61, ~14~21
Ethyl 4-fluorobenzoate165.5166.2 (d, J=253 Hz), 132.2 (d, J=9 Hz), 126.8 (d, J=3 Hz), 115.4 (d, J=22 Hz)61.2, 14.3N/A
Ethyl 2-methylbenzoate167.9140.0, 131.5, 130.8, 129.8, 128.0, 125.760.8, 14.221.7
Ethyl 4-methylbenzoate[2]167.2[2]143.5, 129.1, 127.5[2]60.2, 14.1[2]21.6[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for these esters are the C=O stretch of the ester and the C-F stretch.

Table 3: Comparison of Key IR Absorption Frequencies

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound (Expected) ~1720~1250 & ~1100~1230
Ethyl 4-fluorobenzoate17211277 & 11051235
Ethyl 2-methylbenzoate[3]1718[3]1269 & 1128N/A
Ethyl 4-methylbenzoate[4]1720[4]1275 & 1107N/A
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 4: Comparison of Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Expected) 182153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-COOC₂H₅]⁺)
Ethyl 4-fluorobenzoate[5]168[5]140 ([M-C₂H₅]⁺), 123 ([M-OC₂H₅]⁺), 95 ([M-COOC₂H₅]⁺)[5]
Ethyl 2-methylbenzoate164135 ([M-C₂H₅]⁺), 119 ([M-OC₂H₅]⁺), 91 ([M-COOC₂H₅]⁺)
Ethyl 4-methylbenzoate[6]164[6]135 ([M-C₂H₅]⁺), 119 ([M-OC₂H₅]⁺), 91 ([M-COOC₂H₅]⁺)[6]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from related compounds.

Table 5: Comparison of Chromatographic Retention Properties (Illustrative)

CompoundHPLC Retention Time (min) (Reverse Phase)GC Retention Time (min) (Non-polar Column)
This compound Expected to be slightly more retained than Ethyl 4-fluorobenzoateExpected to elute between Ethyl 4-fluorobenzoate and Ethyl 2,4-dimethylbenzoate
Ethyl 4-fluorobenzoateShorter retention time due to higher polarityShorter retention time
Ethyl 2-methylbenzoateLonger retention time due to increased hydrophobicityLonger retention time
Ethyl 4-methylbenzoate[7]Longer retention time due to increased hydrophobicity[7]Longer retention time

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of aromatic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024.

    • Relaxation delay: 5 seconds.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

Mass Spectrometry (MS)
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms).

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Injector temperature: 250 °C.

    • Oven program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Final Report Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS HPLC Purity Analysis (HPLC/GC) Purification->HPLC Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Report Comprehensive Characterization Report Structure->Report Purity->Report

Caption: Workflow for the synthesis and analytical characterization of this compound.

Analytical_Techniques_Relationship cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Compound This compound NMR NMR (Structure) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight & Fragmentation) Compound->MS HPLC HPLC (Purity & Quantification) Compound->HPLC GC GC (Purity & Separation) Compound->GC

Caption: Relationship between the analyte and the primary analytical techniques for its characterization.

References

Comparative Analysis of Novel Ethyl 4-fluoro-2-methylbenzoate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel Ethyl 4-fluoro-2-methylbenzoate derivatives, designated as EFM-1 through EFM-4, against a standard chemotherapy agent, Adriamycin. The following sections detail their in vitro anticancer activity, the experimental protocols used for evaluation, and a proposed mechanism of action.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of the EFM derivatives was evaluated against four human cancer cell lines: lung (A549), breast (MCF-7), liver (HepG2), and prostate (PC-3).[1][2] The fifty percent growth inhibition (GI50) values were determined to quantify the cytotoxic effects.

Table 1: Growth Inhibition (GI50 in µM) of EFM Derivatives Against Human Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)
EFM-1 8.59.210.111.5
EFM-2 6.37.18.49.8
EFM-3 2.13.54.05.2
EFM-4 >20>20>20>20
Adriamycin <1<1<1<1

Data are presented as the mean GI50 values from three independent experiments. Lower values indicate higher potency.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and accuracy of the results.

1. Cell Culture and Maintenance

  • Cell Lines: A549, MCF-7, HepG2, and PC-3 cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)

The SRB assay was used to determine the cytotoxicity of the EFM derivatives.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the EFM derivatives (0.1 to 100 µM) and Adriamycin as a positive control for 48 hours.

  • Cell Fixation: Post-treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The fixed cells were stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm using a microplate reader.

  • GI50 Calculation: The concentration of the compound causing 50% inhibition of cell growth (GI50) was calculated from the dose-response curves.

Proposed Signaling Pathway and Experimental Workflow

Based on preliminary mechanistic studies, the EFM derivatives are hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival EFM_Derivatives EFM_Derivatives EFM_Derivatives->PI3K

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by EFM derivatives.

The following workflow outlines the screening process for identifying lead compounds.

Experimental_Workflow A Synthesis of EFM Derivatives B In Vitro Cytotoxicity Screening (SRB Assay) A->B C GI50 Determination B->C D Lead Compound Selection (e.g., EFM-3) C->D E Mechanism of Action Studies (e.g., Western Blot for PI3K pathway) D->E F In Vivo Animal Studies E->F

Caption: High-level workflow for anticancer drug discovery with EFM derivatives.

References

A Comparative Analysis of Methyl and Ethyl 4-Fluoro-2-Methylbenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of methyl 4-fluoro-2-methylbenzoate and this compound, two structurally similar ester compounds with potential applications in medicinal chemistry and materials science. This document aims to be a valuable resource by presenting a side-by-side analysis of their physicochemical properties, spectroscopic data, and general synthetic considerations.

Executive Summary

Mthis compound and its ethyl counterpart are valuable intermediates in organic synthesis. The choice between the methyl and ethyl ester can influence factors such as reaction kinetics, solubility, and volatility. While the electronic effects of the aromatic ring remain constant, the difference in the alkyl group of the ester can lead to subtle but significant variations in their physical and chemical properties. This guide summarizes these differences to aid in the selection of the appropriate compound for specific research and development applications.

Physicochemical Properties

A comparison of the key physicochemical properties of methyl and this compound is presented below. These properties are essential for predicting the behavior of these compounds in various experimental conditions.

PropertyMthis compoundThis compound
CAS Number 174403-69-1167758-88-5[1]
Molecular Formula C₉H₉FO₂C₁₀H₁₁FO₂
Molecular Weight 168.17 g/mol 182.19 g/mol
Physical Form Colorless LiquidColorless to Light Yellow Liquid[1]
Boiling Point Not explicitly available (Predicted)226.2 ± 20.0 °C (Predicted)[1]
Density Not explicitly available (Predicted)1.108 ± 0.06 g/cm³ (Predicted)[1]

Spectroscopic Data Comparison

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. Below is a comparative summary of the expected spectroscopic data for the two esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both compounds will show characteristic signals for the aromatic protons, the methyl group on the ring, and the protons of the ester alkyl group. The chemical shifts of the aromatic protons will be similar for both compounds, influenced by the fluorine and methyl substituents. The key difference will be in the ester region:

  • Methyl Ester: A singlet around 3.9 ppm for the -OCH₃ group.

  • Ethyl Ester: A quartet around 4.4 ppm for the -OCH₂- group and a triplet around 1.4 ppm for the -CH₃ group.

¹³C NMR: The carbon NMR spectra will show distinct signals for the carbonyl carbon, the aromatic carbons, the ring-substituted methyl carbon, and the ester alkyl carbons.

  • The carbonyl carbon (C=O) is expected to appear around 166 ppm.

  • Aromatic carbons will appear in the 110-165 ppm range, with their chemical shifts influenced by the fluorine and ester groups.

  • The methyl group on the ring will have a signal around 21 ppm.

  • The ester alkyl carbons will differ:

    • Methyl Ester: A peak around 52 ppm for the -OCH₃ carbon.

    • Ethyl Ester: Peaks around 61 ppm for the -OCH₂- carbon and 14 ppm for the -CH₃ carbon.

Infrared (IR) Spectroscopy

The IR spectra of both esters will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations (around 1250-1000 cm⁻¹) and C-H stretching and bending vibrations for the aromatic and alkyl groups.

Mass Spectrometry (MS)

The mass spectra of both compounds will show a molecular ion peak (M⁺) corresponding to their respective molecular weights. The fragmentation patterns will be influenced by the ester group. Common fragmentation pathways include the loss of the alkoxy group (-OR) and subsequent loss of carbon monoxide (CO).

  • Mthis compound: Expected M⁺ at m/z 168. A prominent fragment would be at m/z 137, corresponding to the loss of the methoxy radical (•OCH₃).

  • This compound: Expected M⁺ at m/z 182. A prominent fragment would be at m/z 137, corresponding to the loss of the ethoxy radical (•OC₂H₅).

Experimental Protocols: Synthesis via Fischer Esterification

A general and adaptable method for the synthesis of both methyl and this compound is the Fischer esterification of 4-fluoro-2-methylbenzoic acid.[2][3]

General Fischer Esterification Workflow

Fischer_Esterification General Workflow for Fischer Esterification Reactants 4-Fluoro-2-methylbenzoic Acid + Excess Alcohol (Methanol or Ethanol) Acid_Catalyst Add Strong Acid Catalyst (e.g., conc. H₂SO₄) Reactants->Acid_Catalyst Reflux Heat the mixture under reflux Acid_Catalyst->Reflux Workup Aqueous Workup: - Quench with water - Neutralize with base (e.g., NaHCO₃) - Extract with organic solvent Reflux->Workup Drying Dry organic layer (e.g., Na₂SO₄ or MgSO₄) Workup->Drying Purification Purification: - Evaporation of solvent - Distillation or Chromatography Drying->Purification Product Pure Methyl or Ethyl 4-Fluoro-2-methylbenzoate Purification->Product

Caption: A generalized workflow for the synthesis of benzoate esters via Fischer esterification.

Detailed Experimental Protocol

Materials:

  • 4-Fluoro-2-methylbenzoic acid

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask containing 4-fluoro-2-methylbenzoic acid, add a significant excess (at least 10 equivalents) of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography to yield the pure methyl or this compound.

Reactivity and Applications

The primary difference in reactivity between the methyl and ethyl esters lies in their susceptibility to nucleophilic attack, such as in hydrolysis or transesterification reactions. Generally, methyl esters are slightly more reactive due to the smaller steric hindrance of the methyl group compared to the ethyl group.

Both compounds serve as versatile building blocks in organic synthesis. Their applications include:

  • Pharmaceutical Development: As intermediates in the synthesis of more complex molecules with potential biological activity.[4]

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Materials Science: As monomers or additives in the creation of specialty polymers.

Conclusion

The choice between methyl and this compound will depend on the specific requirements of the intended application. The methyl ester offers slightly higher reactivity, which may be advantageous in certain synthetic steps. Conversely, the ethyl ester, being less volatile and having a higher boiling point, might be preferred for reactions requiring higher temperatures or for applications where lower volatility is desirable. This guide provides the foundational data to assist researchers in making an informed decision for their synthetic and developmental needs.

Molecular Structure Comparison

Caption: 2D structures of Methyl and this compound.

References

A Comparative Guide to the Regioselective Synthesis of Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern drug discovery and development. Ethyl 4-fluoro-2-methylbenzoate, a key building block in the synthesis of various pharmaceutical agents, presents a classic challenge in regioselectivity. The precise placement of the fluoro and methyl groups on the benzene ring is crucial for the desired biological activity and to avoid the formation of difficult-to-separate isomeric impurities. This guide provides an objective comparison of the primary synthetic routes to this molecule, focusing on the regiochemical outcomes of key steps, supported by available experimental data.

Comparison of Synthetic Strategies

The two principal strategies for the synthesis of the 4-fluoro-2-methylbenzoic acid core, the precursor to this compound, are Friedel-Crafts acylation of m-fluorotoluene and a directed ortho-lithiation approach. The final step in both routes is a standard Fischer esterification.

Synthetic RouteKey IntermediateRegioselectivity ChallengeTypical Product Ratio (Target:Isomer)Overall YieldRef.
Route 1: Friedel-Crafts Acylation 4-Fluoro-2-methylbenzoic acid & 2-Fluoro-4-methylbenzoic acidControlling ortho vs. para acylation on m-fluorotoluene.~2:1 (4-fluoro-2-methyl : 2-fluoro-4-methyl)Moderate[1]
Route 2: Directed Ortho-lithiation 4-Fluoro-2-methylbenzoic acidDirecting carboxylation to the position ortho to the methyl group and para to the fluorine.High (Primarily the desired 4-fluoro-2-methyl isomer)Potentially higher, less purification needed-

Route 1: Friedel-Crafts Acylation followed by Fischer Esterification

This is a classical and widely documented approach. The key step that determines the regioselectivity is the Friedel-Crafts acylation of m-fluorotoluene. The fluorine atom is a weak ortho-para director, while the methyl group is a stronger ortho-para director. This leads to a mixture of isomers that must be separated.

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Friedel-Crafts Acylation[1]

Step 1: Friedel-Crafts Acylation

  • To a solution of m-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst, such as anhydrous aluminum trichloride (1.1 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add trichloroacetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The resulting crude product is a mixture of the trichloroacetylated isomers.

Step 2: Hydrolysis

  • Dissolve the crude product from Step 1 in a suitable solvent.

  • Add an aqueous solution of sodium hydroxide (e.g., 30%).

  • Stir the mixture vigorously until the hydrolysis is complete.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid isomers.

  • Filter the precipitate, wash with water, and dry to obtain a crude mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

Step 3: Purification

  • The isomeric acids are separated by recrystallization from a suitable solvent, such as toluene. 4-fluoro-2-methylbenzoic acid is typically less soluble and will crystallize out, leaving the 2-fluoro-4-methylbenzoic acid isomer in the mother liquor.

Experimental Protocol: Fischer Esterification of 4-Fluoro-2-methylbenzoic Acid
  • In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Route 2: Directed Ortho-lithiation followed by Fischer Esterification (Alternative)

Directed ortho-lithiation offers a potentially more regioselective route to the desired 2-carboxy-substituted product, avoiding the formation of the 4-carboxy isomer. In this proposed route, the methyl group would direct the lithiation to the adjacent ortho position.

Proposed Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzoic Acid via Ortho-lithiation
  • Dissolve 3-fluorotoluene (1.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong organolithium base, such as n-butyllithium (1.1 eq). The methyl group should direct the lithiation to the ortho position.

  • After stirring for a period to ensure complete lithiation, bubble dry carbon dioxide gas through the solution, or add crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 4-fluoro-2-methylbenzoic acid.

The subsequent Fischer esterification would follow the same protocol as described for Route 1.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.

cluster_0 Route 1: Friedel-Crafts Acylation Pathway m-Fluorotoluene m-Fluorotoluene Acylation Friedel-Crafts Acylation (+ Trichloroacetyl chloride, AlCl3) m-Fluorotoluene->Acylation Isomer_Mix_Ketone Mixture of Trichloroacetylated Isomers Acylation->Isomer_Mix_Ketone Hydrolysis Hydrolysis (+ NaOH, then HCl) Isomer_Mix_Ketone->Hydrolysis Isomer_Mix_Acid Mixture of 4-Fluoro-2-methylbenzoic acid & 2-Fluoro-4-methylbenzoic acid Hydrolysis->Isomer_Mix_Acid Separation Recrystallization Isomer_Mix_Acid->Separation Target_Acid 4-Fluoro-2-methylbenzoic acid Separation->Target_Acid Isomer_Acid 2-Fluoro-4-methylbenzoic acid Separation->Isomer_Acid Esterification Fischer Esterification (+ Ethanol, H2SO4) Target_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic pathway via Friedel-Crafts acylation.

cluster_1 Route 2: Directed Ortho-lithiation Pathway (Proposed) 3-Fluorotoluene 3-Fluorotoluene Lithiation Ortho-lithiation (+ n-BuLi) 3-Fluorotoluene->Lithiation Lithiated_Intermediate Lithiated Intermediate Lithiation->Lithiated_Intermediate Carboxylation Carboxylation (+ CO2) Lithiated_Intermediate->Carboxylation Target_Acid_Ortho 4-Fluoro-2-methylbenzoic acid Carboxylation->Target_Acid_Ortho Esterification_Ortho Fischer Esterification (+ Ethanol, H2SO4) Target_Acid_Ortho->Esterification_Ortho Final_Product_Ortho This compound Esterification_Ortho->Final_Product_Ortho

Caption: Proposed synthetic pathway via directed ortho-lithiation.

Conclusion

The Friedel-Crafts acylation route is a well-established method for the synthesis of the 4-fluoro-2-methylbenzoic acid precursor. However, it suffers from a lack of perfect regioselectivity, necessitating a challenging purification step to remove the unwanted 2-fluoro-4-methylbenzoic acid isomer. While directed ortho-lithiation presents a promising, more regioselective alternative on paper, a lack of specific experimental data for the carboxylation of 3-fluorotoluene highlights an area for further research and development. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the tolerance for isomeric impurities in the final product. The development of a highly regioselective and scalable synthesis of this compound remains a valuable objective in synthetic chemistry.

References

A Comparative Guide to Ethyl 4-fluoro-2-methylbenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-fluoro-2-methylbenzoate is a fluorinated aromatic ester that serves as a key intermediate in the synthesis of specialized chemicals, particularly in the realms of medicinal chemistry and photoinitiators for electronic materials. The strategic placement of the fluorine atom and the methyl group on the benzoate ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting downstream products. This guide provides a comparative overview of this compound, its synthesis, and its role as a versatile building block in organic synthesis.

Physicochemical Properties and Comparison with Related Benzoates

The properties of this compound are best understood in the context of its structural isomers and related commercially available benzoate esters. The presence and position of the fluorine and methyl groups significantly affect the molecule's reactivity and physical characteristics.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Features
This compound 167758-88-5C₁₀H₁₁FO₂182.19Not widely reportedNot widely reportedSteric hindrance from the ortho-methyl group can influence reaction kinetics. The para-fluoro group is a key reactive site.
Ethyl 2-fluoro-4-methylbenzoate500579-61-3C₁₀H₁₁FO₂182.19Not widely reported~1.108Isomeric structure with altered electronic and steric environment around the ester.[1]
Ethyl 4-fluorobenzoate451-46-7C₉H₉FO₂168.162101.146Lacks the methyl group, making it less sterically hindered and serving as a simpler model for studying the effects of the para-fluoro substituent.[2]
Ethyl 4-methylbenzoate94-08-6C₁₀H₁₂O₂164.202351.025Non-fluorinated analog, useful for comparative studies on the impact of fluorine substitution.

Synthesis of this compound and Precursors

The synthesis of this compound is typically a two-step process: the synthesis of its precursor, 4-fluoro-2-methylbenzoic acid, followed by its esterification.

Synthesis of 4-fluoro-2-methylbenzoic Acid

A common method for synthesizing 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and acidification.[3] This method is advantageous due to the availability of the starting materials and its suitability for industrial-scale production.[3]

Experimental Protocol: Synthesis of 4-fluoro-2-methylbenzoic acid [3]

  • Friedel-Crafts Acylation:

    • m-Fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) are dissolved in a suitable solvent.

    • A Lewis acid catalyst, such as anhydrous aluminum trichloride, is added to facilitate the acylation reaction, yielding a mixture of ortho- and para-isomers of the acylated product.[3]

  • Hydrolysis and Acidification:

    • The resulting ketone isomers are hydrolyzed under alkaline conditions (e.g., using sodium hydroxide).

    • Subsequent acidification of the reaction mixture yields a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid.[3]

  • Purification:

    • The target isomer, 4-fluoro-2-methylbenzoic acid, is separated and purified by recrystallization from a suitable solvent like toluene.[3] A total yield of 61% with a purity of approximately 98.5% (as measured by HPLC) has been reported for this process.[3]

An alternative, though less industrially scalable, method involves the lithiation of 2-bromo-5-fluorotoluene at very low temperatures (-78°C) followed by reaction with dry ice.[3] This approach is often limited by the harsh reaction conditions and the higher cost of the starting material.[3]

Esterification to this compound

The final step is the esterification of 4-fluoro-2-methylbenzoic acid with ethanol. A standard and widely used method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification (General Procedure)

  • Reaction Setup:

    • 4-fluoro-2-methylbenzoic acid is dissolved in an excess of absolute ethanol, which acts as both the solvent and the reactant.

    • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction Conditions:

    • The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling, the excess ethanol is removed under reduced pressure.

    • The residue is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

    • Further purification can be achieved by distillation or column chromatography.

Synthesis_Workflow m_fluorotoluene m-Fluorotoluene acylation Friedel-Crafts Acylation (AlCl₃ catalyst) m_fluorotoluene->acylation trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->acylation ketone_isomers Mixture of Ketone Isomers acylation->ketone_isomers hydrolysis Hydrolysis (NaOH) ketone_isomers->hydrolysis acid_isomers Mixture of Benzoic Acid Isomers hydrolysis->acid_isomers recrystallization Recrystallization (Toluene) acid_isomers->recrystallization benzoic_acid 4-fluoro-2-methylbenzoic acid recrystallization->benzoic_acid esterification Fischer Esterification (H₂SO₄ catalyst) benzoic_acid->esterification ethanol Ethanol ethanol->esterification ethyl_ester This compound esterification->ethyl_ester

Applications in Synthesis

The utility of this compound stems from the reactivity of its functional groups, making it a valuable intermediate in multi-step syntheses.

Precursor for Photoinitiators

4-fluoro-2-methylbenzoic acid, the precursor to the title compound, is cited as an important raw material for electronic chemical photoinitiators.[3] Photoinitiators are compounds that, upon exposure to light, generate reactive species (radicals or cations) that initiate polymerization. They are crucial components in photocurable resins, inks, and coatings used in various industries, including microelectronics and 3D printing. The fluorinated benzoate moiety can be incorporated into more complex photoinitiator structures, where the fluorine and methyl substituents can influence the absorption spectrum, initiation efficiency, and solubility of the final photoinitiator.

Photoinitiator_Application start This compound modification Chemical Modification (e.g., amidation, reduction) start->modification intermediate Functionalized Intermediate modification->intermediate coupling Coupling with Chromophore intermediate->coupling photoinitiator Final Photoinitiator Molecule coupling->photoinitiator application Application in Photopolymerization photoinitiator->application

Intermediate in Medicinal Chemistry

Fluorinated benzoic acid derivatives are widely employed in drug discovery.[4] The incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[4] this compound serves as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The ester group can be readily converted to other functionalities, such as amides or hydrazides, which are common motifs in biologically active compounds. For instance, related fluorobenzoic acids are used to synthesize compounds with potential antimicrobial activity.

Comparative Performance and Alternatives

FeatureThis compoundEthyl 4-fluorobenzoateEthyl 4-methylbenzoate
Steric Hindrance Moderate, due to the ortho-methyl group. This can lead to slower reaction rates in some cases but may also offer regioselectivity.Low. Generally more reactive in sterically sensitive reactions.Low.
Electronic Effects The para-fluoro group is electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution.The para-fluoro group provides similar electronic activation.The para-methyl group is electron-donating, which deactivates the ring towards nucleophilic attack but activates it for electrophilic substitution.
Potential Applications Synthesis of sterically defined, fluorinated molecules.General synthesis of para-fluorinated compounds.Synthesis of non-fluorinated analogs for structure-activity relationship studies.

The choice between these intermediates would depend on the specific synthetic target. If the goal is to introduce a para-fluoro substituent without the steric bulk of a methyl group, Ethyl 4-fluorobenzoate would be the preferred choice. Conversely, if the methyl group is a necessary part of the final molecular structure, this compound becomes an essential building block.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-fluoro-2-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 4-fluoro-2-methylbenzoate, emphasizing safety and regulatory adherence.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to handle this compound with appropriate safety measures. This substance may be combustible and should be kept away from heat, sparks, open flames, and hot surfaces.[1] Always wear personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2] Ensure adequate ventilation to avoid inhalation.[3]

Chemical Waste Profile

A summary of the key characteristics of this compound relevant to its disposal is provided in the table below.

PropertyDataReference
Physical State LiquidThermo Fisher Scientific SDS[4]
Boiling Point 198 - 199 °C / 388.4 - 390.2 °FThermo Fisher Scientific SDS[4]
Flash Point 77 °C / 170.6 °FThermo Fisher Scientific SDS[4]
Hazards Combustible liquid.[4] Harmful if swallowed.[4] Causes serious eye irritation.[4]Thermo Fisher Scientific SDS[4]
Incompatible Materials Oxidizing agents, Strong acids, Strong bases.[1][2]Fisher Scientific SDS, Generic SDS[1][2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][5] Adherence to local, state, and federal regulations is mandatory.

Step 1: Segregation

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[1][2]

Step 2: Containment

  • Store waste this compound in a suitable, closed, and properly labeled container.[1][5]

  • The container should be in good condition, compatible with the chemical, and tightly sealed to prevent leaks or spills.

Step 3: Labeling

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include any relevant hazard warnings (e.g., "Combustible," "Irritant").

  • Indicate the approximate quantity of the waste.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1]

  • The storage area should be secure and accessible only to authorized personnel.

Step 5: Arrange for Pickup

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste, including its name, quantity, and any associated hazards.

Step 6: Documentation

  • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date.

  • Retain any documentation provided by the waste disposal company for your records, as this is often a regulatory requirement.

Accidental Release Measures

In the event of a spill, immediately remove all sources of ignition.[1] Use non-sparking tools and absorbent, inert material to contain and clean up the spill.[1] Place the absorbed material into a suitable, closed container for disposal.[1] Ensure adequate ventilation during the cleanup process.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal A Identify Waste: This compound B Segregate from Incompatible Materials A->B C Select Appropriate Waste Container B->C D Label Container Clearly: - Chemical Name - Hazards C->D E Store in Designated Cool, Ventilated Area D->E F Contact EHS or Licensed Disposal Company E->F G Maintain Disposal Records F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Guide for Handling Ethyl 4-fluoro-2-methylbenzoate

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesWear chemical safety goggles that provide a complete seal around the eyes.[1][2] A face shield may be necessary when there is a splash hazard.[1][2]
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended for handling aromatic esters.[1][3] Always inspect gloves for integrity before use.[1][4]
Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[1] For larger quantities, a chemical-resistant apron may be appropriate.
Respiratory Protection NIOSH-approved Respirator (if necessary)Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols or vapors may be generated, use a NIOSH-approved respirator.[1]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is crucial for minimizing exposure risks and preventing contamination. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (or similar compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in a Fume Hood prep_ppe->prep_hood handle_transfer Carefully Transfer Chemical prep_hood->handle_transfer Proceed to handling handle_use Perform Experimental Procedure handle_transfer->handle_use cleanup_decon Decontaminate Glassware & Surfaces handle_use->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste dispose_halogenated Dispose as Halogenated Organic Waste cleanup_waste->dispose_halogenated

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][7]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames, as organic esters can be flammable.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9]

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and dispose of all contaminated materials as hazardous waste.[10]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.[10]

Disposal Method:

  • Due to the presence of a carbon-fluorine bond, this compound is classified as a halogenated organic compound.[5][10]

  • Halogenated organic waste must be collected in a designated, properly labeled, and sealed container.[5][6]

  • The primary and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility licensed to handle such waste.[10][11]

  • Do not dispose of this chemical down the drain.[5][6]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and procedures.[10]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.